molecular formula C21H28N4O3S B8051919 N-Biotinyl-5-methoxytryptamine

N-Biotinyl-5-methoxytryptamine

Cat. No.: B8051919
M. Wt: 416.5 g/mol
InChI Key: CRHIAKHTGHVRKZ-BJLQDIEVSA-N
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Description

N-Biotinyl-5-methoxytryptamine is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-28-14-6-7-16-15(10-14)13(11-23-16)8-9-22-19(26)5-3-2-4-18-20-17(12-29-18)24-21(27)25-20/h6-7,10-11,17-18,20,23H,2-5,8-9,12H2,1H3,(H,22,26)(H2,24,25,27)/t17-,18-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHIAKHTGHVRKZ-BJLQDIEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Binding Profile of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific binding profile for N-Biotinyl-5-methoxytryptamine is not available in the peer-reviewed scientific literature. This guide provides a comprehensive overview based on the well-characterized pharmacology of its parent compound, 5-methoxytryptamine (5-MT), and discusses the anticipated effects of N-biotinylation. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the binding profile of this novel compound.

Introduction

This compound is a derivative of 5-methoxytryptamine, a naturally occurring compound closely related to the neurotransmitter serotonin and the hormone melatonin.[1][2] The addition of a biotin moiety to the primary amine of 5-MT creates a molecule with potential applications as a high-affinity probe for biochemical assays, such as affinity chromatography, Western blotting, and enzyme-linked immunosorbent assays (ELISAs), leveraging the strong and specific interaction between biotin and avidin/streptavidin. Understanding its binding profile is crucial for interpreting the results of such studies and for exploring its potential pharmacological activity.

Binding Profile of the Parent Compound: 5-Methoxytryptamine (5-MT)

5-MT is a non-selective serotonin receptor agonist, displaying high potency at multiple 5-HT receptor subtypes.[1][2] It is known to act as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][3] Notably, in contrast to its structural relative melatonin (N-acetyl-5-methoxytryptamine), 5-MT has no affinity for melatonin receptors.[1] The N-acetyl group is a critical determinant for melatonin receptor binding.[4]

The binding affinities of 5-MT for various human serotonin receptors are summarized in the table below.

Receptor SubtypeRadioligandK_i_ (nM)
5-HT_1A_ [³H]-8-OH-DPAT9
5-HT_1B_ [¹²⁵I]-GTI130
5-HT_1D_ [³H]-GR-12574325
5-HT_1F_ -<100[5]
5-HT_2A_ [¹²⁵I]-DOI0.8
5-HT_2B_ [³H]-LSD20
5-HT_2C_ [³H]-Mesulergine100
5-HT_4_ [³H]-GR11380850
5-HT_6_ [¹²⁵I]-SB-25858565[5]
5-HT_7_ [³H]-5-CT4
Data compiled from publicly available databases and literature.[2]
Anticipated Effects of N-Biotinylation on Receptor Binding

The introduction of a large biotinyl group via an amide linkage to the primary amine of 5-MT is expected to significantly alter its binding profile.

  • Steric Hindrance: The bulky biotin moiety may sterically hinder the molecule from fitting into the orthosteric binding pockets of many serotonin receptors, potentially reducing or abolishing affinity for some subtypes.

  • Altered Pharmacophore: The modification of the primary amine, a key interaction point for many biogenic amine receptors, will change the pharmacophoric features of the molecule.

  • Potential for New Interactions: The biotin group could introduce new binding interactions with receptor extracellular loops or accessory binding pockets, which might lead to novel receptor affinities or selectivities.

  • Melatonin Receptors: While 5-MT does not bind to melatonin receptors, N-acylation is a prerequisite for such activity.[4] Although the biotinyl group is much larger than an acetyl group, the presence of the amide linkage might confer some, likely weak, affinity for melatonin receptors.

Empirical determination of the binding profile through experimental assays is essential to ascertain the actual affinities.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity (K_i_) of an unlabeled compound (like this compound) for a specific receptor.[6][7][8]

Objective:

To determine the binding affinity (K_i_) of this compound for a panel of target receptors (e.g., serotonin and melatonin receptors) by measuring its ability to compete with a specific high-affinity radioligand.

Materials:
  • Test Compound: this compound

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT_2A_ receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [¹²⁵I]-DOI for 5-HT_2A_ receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Ketanserin for 5-HT_2A_).

  • 96-well Plates

  • Filtration Apparatus: (e.g., Brandel or PerkinElmer cell harvester) with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, this compound, in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration close to its K_d_ value.

    • Thaw the receptor membrane preparations on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding determiner, radioligand, and membrane preparation.

    • Test Compound Wells: Add the various dilutions of this compound, radioligand, and membrane preparation.

    • Each condition should be performed in triplicate.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.

    • Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Termination & Analysis prep_ligand Prepare Test Compound (this compound) Serial Dilutions compete Competition Binding: Membranes + Radioligand + Test Compound prep_ligand->compete prep_radio Prepare Radioligand ([L] ~ Kd) total_bind Total Binding: Membranes + Radioligand prep_radio->total_bind nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_radio->nsb prep_radio->compete prep_mem Prepare Receptor Membranes prep_mem->total_bind prep_mem->nsb prep_mem->compete filtration Rapid Vacuum Filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine, as a serotonin receptor agonist, activates various G protein-coupled receptor (GPCR) signaling cascades depending on the receptor subtype.

G cluster_ligand cluster_receptors Serotonin Receptors cluster_gproteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers ligand 5-Methoxytryptamine ht1 5-HT1 / 5-HT5 ligand->ht1 ht2 5-HT2 ligand->ht2 ht467 5-HT4 / 5-HT6 / 5-HT7 ligand->ht467 gi Gαi/o ht1->gi gq Gαq/11 ht2->gq gs Gαs ht467->gs ac_inhibit Adenylyl Cyclase (Inhibition) gi->ac_inhibit plc Phospholipase C (Activation) gq->plc ac_activate Adenylyl Cyclase (Activation) gs->ac_activate camp_down ↓ cAMP ac_inhibit->camp_down ip3_dag ↑ IP3 & DAG plc->ip3_dag camp_up ↑ cAMP ac_activate->camp_up

Caption: Major signaling pathways activated by 5-methoxytryptamine.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Biotinyl-5-methoxytryptamine is a derivative of the naturally occurring compound 5-methoxytryptamine (5-MT), a molecule structurally related to the neurotransmitter serotonin and the hormone melatonin. The addition of a biotin molecule to the primary amine of 5-MT suggests its primary utility as a research tool, specifically as an affinity probe for studying the molecular targets of 5-MT. Biotin's high affinity for streptavidin and avidin allows for the detection, purification, and visualization of receptor-ligand interactions.

This guide provides a comprehensive overview of the mechanism of action of this compound, primarily by extrapolating from the well-documented pharmacology of its parent compound, 5-methoxytryptamine. The bulky biotin moiety is not expected to possess intrinsic pharmacological activity at the target receptors; however, it may influence the binding affinity and kinetics of the 5-methoxytryptamine pharmacophore. All quantitative data and signaling pathways described herein are based on studies of 5-methoxytryptamine.

Core Mechanism of Action: Serotonin Receptor Agonism

The primary mechanism of action of 5-methoxytryptamine, and by extension this compound, is its function as a non-selective agonist at multiple serotonin (5-HT) receptors. It displays high affinity and agonist activity at several members of the 5-HT receptor family, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neuropsychological processes.

Quantitative Data: Receptor Binding Affinities and Functional Potency of 5-Methoxytryptamine

The following table summarizes the available quantitative data on the interaction of 5-methoxytryptamine with various serotonin receptors. This data provides a foundation for understanding the likely receptor targets of this compound.

Receptor SubtypeLigandAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)Reference
5-HT1A 5-MethoxytryptamineRadioligand BindingHuman15--[1]
5-MethoxytryptaminecAMP Assay (Inhibition)Human-25100
5-HT2A 5-MethoxytryptamineRadioligand BindingHuman2.5--[2]
5-MethoxytryptamineCalcium MobilizationHuman-0.503100[2]
5-HT2B 5-MethoxytryptamineRadioligand BindingHuman63--[2]
5-HT2C 5-MethoxytryptamineRadioligand BindingHuman1000--[2]
5-HT4 5-Methoxytryptamine-----[2]
5-HT6 5-Methoxytryptamine-----[2]
5-HT7 5-Methoxytryptamine-----[2]

Note: The addition of a biotin tag may alter these values. The bulky nature of biotin could potentially decrease binding affinity (increase Ki) or modify agonist potency (increase EC50) depending on the specific receptor's binding pocket architecture.

Signaling Pathways

Activation of 5-HT receptors by an agonist like 5-methoxytryptamine initiates intracellular signaling cascades. The specific pathway depends on the G-protein subtype to which the receptor is coupled. The two most extensively studied pathways for 5-methoxytryptamine are the Gαi/o-coupled 5-HT1A receptor and the Gαq/11-coupled 5-HT2A receptor.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with neuronal hyperpolarization and has been implicated in the anxiolytic and antidepressant effects of some serotonergic drugs.

5-HT1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Biotinyl-5-MT N-Biotinyl- 5-Methoxytryptamine 5HT1A_R 5-HT1A Receptor N-Biotinyl-5-MT->5HT1A_R Binds G_protein Gαi/βγ 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Modulates

5-HT1A Receptor Signaling Pathway
5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This pathway is associated with neuronal excitation and is the primary target for classic psychedelic drugs.

5-HT2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Biotinyl-5-MT N-Biotinyl- 5-Methoxytryptamine 5HT2A_R 5-HT2A Receptor N-Biotinyl-5-MT->5HT2A_R Binds G_protein_q Gαq/βγ 5HT2A_R->G_protein_q Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 G_protein_q->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Cellular_Response_2A Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response_2A Modulates ER->Ca2 Releases PKC->Cellular_Response_2A Modulates

5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Protocol 1: N-Biotinylation of 5-Methoxytryptamine

This protocol describes a general method for the biotinylation of a primary amine, such as that on 5-methoxytryptamine, using an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Biotin-NHS ester (e.g., EZ-Link™ NHS-LC-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolve 5-methoxytryptamine hydrochloride in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Add 2-3 molar equivalents of DIPEA or TEA to neutralize the hydrochloride salt and deprotonate the primary amine. Stir for 10 minutes at room temperature.

  • In a separate vial, dissolve 1.1 molar equivalents of Biotin-NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the Biotin-NHS ester solution dropwise to the 5-methoxytryptamine solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from moisture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and purified by reverse-phase HPLC.

  • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Biotinylation_Workflow Start Start: Dissolve 5-MT and Base in Solvent Add_Biotin Add Biotin-NHS Ester Solution Start->Add_Biotin React React at Room Temperature (2-4 hours) Add_Biotin->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Purify Purify by HPLC Monitor->Purify Verify Verify Product (Mass Spec, NMR) Purify->Verify End End: Purified N-Biotinyl-5-MT Verify->End

N-Biotinylation Workflow
Protocol 2: Receptor Binding Assay using a Biotinylated Ligand

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A or 5-HT2A)

  • This compound (unlabeled competitor ligand)

  • A suitable radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the cell membranes.

  • Add the serially diluted this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Perform non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol measures the functional potency (EC50) of this compound at the Gαq-coupled 5-HT2A receptor by quantifying changes in intracellular calcium.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence indicates the increase in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 4: cAMP Assay for 5-HT1A Receptor Activation

This protocol determines the functional potency (EC50) of this compound at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • A cell line stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • This compound.

  • Cell lysis buffer.

Procedure:

  • Plate the 5-HT1A expressing cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (typically in the EC80 range) to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.

  • The inhibitory effect of this compound will be observed as a decrease in the forskolin-stimulated cAMP signal.

  • Plot the percentage inhibition of the forskolin response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a valuable chemical probe for the study of serotonergic systems. Its mechanism of action is predicted to be that of a non-selective serotonin receptor agonist, mirroring the pharmacological profile of its parent compound, 5-methoxytryptamine. The primary targets are expected to be the 5-HT1A and 5-HT2A receptors, through which it would modulate intracellular cAMP and calcium signaling, respectively. The biotin moiety facilitates its use in a variety of in vitro applications for receptor characterization and drug screening. Researchers utilizing this compound should be mindful that the biotin tag may influence its binding and functional properties compared to the unmodified 5-methoxytryptamine. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed pharmacological characterization of this compound and similar biotinylated ligands.

References

N-Biotinyl-5-methoxytryptamine: A Hypothetical High-Affinity Probe for Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Biotinyl-5-methoxytryptamine is a novel, hypothetical molecule proposed here as a potential tool for serotonin receptor research. The data and protocols presented in this document are illustrative, based on established methodologies and the known pharmacology of similar compounds. This whitepaper serves as a technical guide for the prospective synthesis, characterization, and application of such a probe.

Introduction

The diverse family of serotonin (5-hydroxytryptamine, 5-HT) receptors plays a crucial role in regulating a vast array of physiological and pathological processes, making them a primary target for therapeutic intervention. The development of selective, high-affinity molecular probes is essential for elucidating the specific functions of individual 5-HT receptor subtypes. This guide introduces this compound, a conceptual chemical probe designed for the study of serotonin receptors. By incorporating a biotin moiety onto the well-characterized 5-methoxytryptamine (5-MT) scaffold, this probe offers the potential for high-affinity binding and versatile detection and purification strategies through the robust biotin-streptavidin interaction. 5-MT is a naturally occurring tryptamine derivative that acts as a full agonist at several serotonin receptors, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes. This document outlines the proposed synthesis, hypothetical pharmacological profile, and detailed experimental protocols for the characterization and utilization of this compound as a serotonin receptor probe.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acylation reaction, where the primary amine of 5-methoxytryptamine is coupled with an N-hydroxysuccinimide (NHS) ester of biotin. The NHS ester is a commonly used reagent that reacts efficiently with primary amines at a slightly alkaline pH to form a stable amide bond. A flexible polyethylene glycol (PEG) linker is often incorporated between the biotin and the NHS ester to minimize steric hindrance and improve the accessibility of the biotin for streptavidin binding.

Experimental Protocol: Synthesis
  • Dissolution of Reactants: Dissolve 5-methoxytryptamine (1 molar equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In a separate container, dissolve Biotin-PEG-NHS ester (1.1 molar equivalents) in the same solvent.

  • Reaction Setup: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 molar equivalents), to the 5-methoxytryptamine solution to act as a proton scavenger.

  • Coupling Reaction: Slowly add the Biotin-PEG-NHS ester solution to the 5-methoxytryptamine solution while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris-HCl. The reaction mixture can then be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a pure solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Final Product 5_MT 5-Methoxytryptamine Reaction_Vessel Reaction Mixture 5_MT->Reaction_Vessel Biotin_NHS Biotin-PEG-NHS Ester Biotin_NHS->Reaction_Vessel Base Triethylamine (Base) Base->Reaction_Vessel Solvent DMF or DMSO Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Quenching Quench with Tris Buffer Reaction_Vessel->Quenching 2-4 hours Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Technical Whitepaper: Melatonin Receptor Affinity of N-Biotinyl-5-Methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative data on the binding affinity of N-Biotinyl-5-methoxytryptamine for melatonin receptors (MT1 and MT2) is not available. This guide, therefore, provides a comprehensive overview based on the well-established principles of melatonin receptor pharmacology, structure-activity relationships of analogous compounds, and standard experimental protocols for determining such affinities. The information presented herein is intended to guide future research on this compound and other biotinylated melatonin analogs.

Introduction: Melatonin Receptors and Their Ligands

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[1] Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[2] These receptors are key targets for the development of therapeutics for sleep disorders, depression, and circadian rhythm disturbances.[1]

The development of novel ligands, including biotinylated probes like this compound, is of significant interest for studying receptor pharmacology, localization, and for use in affinity-based purification and screening assays. Biotinylation provides a powerful tool for receptor characterization by enabling high-affinity binding to avidin or streptavidin, which can be utilized for receptor isolation and detection.[3][4]

This whitepaper will explore the theoretical affinity of this compound based on known structure-activity relationships (SAR) of melatonin analogs, detail the standard experimental protocols for determining binding affinity, and provide visual representations of the relevant signaling pathways and experimental workflows.

Structure-Activity Relationships (SAR) of Melatonin Analogs

The binding affinity of ligands to MT1 and MT2 receptors is highly dependent on their chemical structure. Key structural features of melatonin that are crucial for high-affinity binding include:

  • The 5-methoxy group: The methoxy group at the 5-position of the indole ring is a critical component for receptor binding. Its replacement with other groups typically leads to a significant loss of affinity.[5]

  • The N-acetyl group: The N-acetyl side chain is also important for both affinity and agonist activity. Modifications to this group can alter the ligand's properties from an agonist to an antagonist.[5]

Given that this compound retains the core 5-methoxytryptamine structure, it is plausible that it would exhibit some affinity for melatonin receptors. However, the addition of a large biotin moiety to the amine of the ethylamine side chain would likely have a significant impact on its binding affinity compared to melatonin. The bulky nature of the biotin group may introduce steric hindrance within the receptor's binding pocket, potentially reducing affinity.

Comparative Affinity Data of Melatonin and Related Analogs

To provide a context for the potential affinity of this compound, the following table summarizes the binding affinities of melatonin and other key analogs for human MT1 and MT2 receptors.

CompoundReceptorKi (nM)pKiReference
MelatoninhMT10.139.87[6]
hMT20.569.25[6]
2-IodomelatoninhMT10.0410.4[6]
hMT20.129.92[6]
AgomelatinehMT10.110.0[1]
hMT20.110.0[1]
RamelteonhMT10.0210.6[1]
hMT20.0510.3[1]

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Determining Melatonin Receptor Affinity

The standard method for determining the binding affinity of a novel compound to melatonin receptors is the radioligand competition binding assay. This technique measures the ability of the unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents
  • Radioligand: 2-[125I]iodomelatonin is the most commonly used radioligand due to its high affinity and specific activity.[6]

  • Receptor Source: Membranes from cells stably expressing recombinant human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).[7]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.[8]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.[9]

  • Filtration System: Glass microfiber filters and a vacuum filtration manifold.[7]

  • Detection Instrument: A gamma counter for measuring 125I radioactivity.[7]

Assay Procedure
  • Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in the binding buffer.[7]

  • Incubation: The receptor membranes are incubated in the presence of a fixed concentration of 2-[125I]iodomelatonin and varying concentrations of the unlabeled test compound. A parallel set of tubes containing the radioligand and a high concentration of unlabeled melatonin is used to determine non-specific binding.[10]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass microfiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[7]

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations: Signaling Pathways and Experimental Workflow

Melatonin Receptor Signaling Pathways

Melatonin receptors MT1 and MT2 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][11] However, they can also couple to other G proteins and activate alternative signaling cascades.[2][12][13]

Melatonin_Signaling cluster_MT1 MT1 Receptor Signaling cluster_MT2 MT2 Receptor Signaling Melatonin1 Melatonin MT1 MT1 Receptor Melatonin1->MT1 Gi_1 Gαi MT1->Gi_1 Gq_1 Gαq MT1->Gq_1 Gbetagamma_1 Gβγ MT1->Gbetagamma_1 AC_1 Adenylyl Cyclase Gi_1->AC_1 inhibits PLC_1 PLC Gq_1->PLC_1 activates Gbetagamma_1->PLC_1 activates cAMP_1 cAMP ↓ AC_1->cAMP_1 PKA_1 PKA ↓ cAMP_1->PKA_1 IP3_DAG_1 IP3 / DAG PLC_1->IP3_DAG_1 Ca2_1 Ca²⁺ ↑ IP3_DAG_1->Ca2_1 PKC_1 PKC IP3_DAG_1->PKC_1 ERK_1 ERK PKC_1->ERK_1 Melatonin2 Melatonin MT2 MT2 Receptor Melatonin2->MT2 Gi_2 Gαi MT2->Gi_2 PLC_2 PLC MT2->PLC_2 activates AC_2 Adenylyl Cyclase Gi_2->AC_2 inhibits sGC Soluble Guanylyl Cyclase Gi_2->sGC inhibits PKC_2 PKC PLC_2->PKC_2 cAMP_2 cAMP ↓ AC_2->cAMP_2 cGMP cGMP ↓ sGC->cGMP

Figure 1: Simplified signaling pathways of MT1 and MT2 melatonin receptors.
Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the affinity of a test compound for melatonin receptors.

Binding_Assay_Workflow prep Prepare Receptor Membranes (e.g., from CHO-hMT1 cells) incubate Incubate Membranes with: - Fixed concentration of 2-[¹²⁵I]iodomelatonin - Varying concentrations of Test Compound prep->incubate nsb Prepare Non-Specific Binding Control: - Membranes + Radioligand + Excess Unlabeled Melatonin prep->nsb filter Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filter nsb->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis (Non-linear regression, Cheng-Prusoff equation) count->analyze result Determine IC₅₀ and Kᵢ values analyze->result

Figure 2: Workflow for a radioligand competition binding assay.

Conclusion

While direct experimental data for the melatonin receptor affinity of this compound remains to be determined, this guide provides a framework for its potential evaluation. Based on structure-activity relationships, it is conceivable that the compound will interact with MT1 and MT2 receptors, although the large biotin tag is likely to influence its binding affinity. The detailed experimental protocols outlined here offer a clear path for researchers to quantitatively determine this affinity. The use of biotinylated ligands like this compound holds promise for advancing our understanding of melatonin receptor biology through novel experimental approaches such as affinity purification and surface plasmon resonance.[14][15] Future studies are warranted to synthesize and characterize the pharmacological profile of this and other biotinylated melatonin analogs.

References

An In-depth Technical Guide to N-Biotinyl-5-methoxytryptamine for Receptor Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT) is an indoleamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin. It is found endogenously at low levels and is known to be a metabolite of both serotonin and melatonin. Due to its structural similarity, 5-methoxytryptamine and its analogues interact with both melatonergic (MT1, MT2) and serotonergic (5-HT) receptors. This pharmacological promiscuity makes its derivatives valuable tools for neuroscience research.

The conjugation of biotin to a pharmacologically active molecule like 5-methoxytryptamine creates a high-affinity probe, N-Biotinyl-5-methoxytryptamine . This molecule retains the core structure necessary for receptor interaction while incorporating the versatile biotin tag. The exceptionally strong and specific interaction between biotin and avidin (or streptavidin) (Kd ≈ 10⁻¹⁵ M) allows for the detection, isolation, and visualization of the target receptors. This technical guide provides an in-depth overview of the synthesis, predicted pharmacological profile, and applications of this compound as a tool for receptor mapping studies.

Proposed Synthesis of this compound

The synthesis of this compound involves the acylation of the primary amine of 5-methoxytryptamine with an activated form of biotin. A common method employs an N-hydroxysuccinimide (NHS) ester of biotin, which reacts efficiently with the primary amine under mild conditions.

Reaction Scheme:

5-Methoxytryptamine + Biotin-NHS ester → this compound + NHS

A plausible workflow for this synthesis is outlined below.

cluster_synthesis Synthesis Workflow reagent1 5-Methoxytryptamine in aprotic solvent (e.g., DMF) reaction Stir at Room Temperature (2-12 hours) reagent1->reaction reagent2 Biotin-NHS Ester + Mild Base (e.g., TEA) reagent2->reaction quench Reaction Quenching (e.g., add water) reaction->quench extraction Product Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product cluster_binding_assay Competitive Binding Assay Workflow start Prepare Receptor Membranes & Radioligand incubation Incubate: Membranes + Radioligand + Competitor (N-Biotinyl-5-MT) start->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis cluster_pulldown Receptor Pull-Down Workflow lysis Prepare Cell Lysate binding Incubate Lysate with N-Biotinyl-5-MT lysis->binding capture Capture with Streptavidin Beads binding->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elution Elute Bound Proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis cluster_mt_pathway MT1/MT2 Receptor Signaling Pathway ligand N-Biotinyl-5-MT receptor MT1/MT2 Receptor ligand->receptor gi Gαi/βγ receptor->gi Activation ac Adenylyl Cyclase gi->ac Inhibition camp cAMP atp ATP atp->camp AC pka PKA camp->pka Activation response Cellular Response (e.g., Circadian Rhythm Regulation) pka->response cluster_5ht2a_pathway 5-HT2A Receptor Signaling Pathway ligand N-Biotinyl-5-MT receptor 5-HT2A Receptor ligand->receptor gq Gαq/βγ receptor->gq Activation plc Phospholipase C (PLC) gq->plc Activation ip3 IP₃ pip2 PIP₂ pip2->ip3 PLC dag DAG pip2->dag PLC er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 ca2->pkc Activation response Cellular Response (e.g., Neuronal Excitability) pkc->response

An In-depth Technical Guide on the Preliminary Studies of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Biotinyl-5-methoxytryptamine is a novel compound for which specific preliminary studies are not yet publicly available. This guide is a projection based on the known pharmacology of 5-methoxytryptamine and the established utility of biotinylation in molecular biology. The experimental protocols and data presented are illustrative and intended to serve as a framework for future research.

Introduction

5-Methoxytryptamine (5-MT) is an endogenous tryptamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin.[1] It is known to act as an agonist at both melatonin (MT) and serotonin (5-HT) receptors.[1][2] The biotinylation of 5-MT to create this compound provides a powerful molecular probe for studying these receptor systems. The biotin moiety, with its high-affinity interaction with streptavidin and avidin, allows for a wide range of applications, including affinity purification, receptor localization, and the development of novel assays.[] This document outlines the theoretical framework, potential experimental approaches, and expected signaling pathways related to the study of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved by conjugating biotin to the primary amine of 5-methoxytryptamine. A common method involves the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with the primary amine of 5-methoxytryptamine under mild conditions.[4][5] A spacer arm, such as polyethylene glycol (PEG), can be incorporated between the biotin and the tryptamine moiety to reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.[4][6]

Potential Pharmacological Targets and Signaling Pathways

Based on the known pharmacology of 5-methoxytryptamine, this compound is expected to interact with melatonin and serotonin receptors.

Melatonin Receptors (MT1 and MT2)

5-Methoxytryptamine is a known agonist at melatonin receptors.[7] The MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10] Activation of these receptors can also lead to the modulation of other signaling pathways, including those involving protein kinase C (PKC) and intracellular calcium mobilization.[8][11][12]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MT1 MT1 Receptor This compound->MT1 MT2 MT2 Receptor This compound->MT2 G_alpha_i Gαi MT1->G_alpha_i G_alpha_q Gαq MT1->G_alpha_q MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_q->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: Proposed Melatonin Receptor Signaling Pathway.
Serotonin Receptors (e.g., 5-HT2A)

5-Methoxytryptamine is also an agonist at various serotonin receptors, with a notable affinity for the 5-HT2 family.[2] The 5-HT2A receptor, another GPCR, primarily couples to Gαq proteins.[13][14] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C.[13][15][16]

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A 5-HT2A Receptor This compound->5-HT2A G_alpha_q Gαq 5-HT2A->G_alpha_q PLC Phospholipase C G_alpha_q->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Proposed 5-HT2A Receptor Signaling Pathway.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound based on known values for similar tryptamine derivatives.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundMT1 ReceptorMT2 Receptor5-HT2A Receptor
Melatonin0.1 - 0.50.3 - 1.0>1000
5-Methoxytryptamine1 - 105 - 2050 - 200
This compound (Hypothetical) 5 - 50 20 - 100 100 - 500

Table 2: Functional Potencies (EC50, nM)

CompoundMT1 (cAMP Inhibition)5-HT2A (Ca²⁺ Mobilization)
Melatonin0.5 - 2.0N/A
5-Methoxytryptamine10 - 50100 - 400
This compound (Hypothetical) 50 - 200 200 - 800

Note: The addition of the biotin tag may slightly decrease the affinity and potency compared to the parent compound, 5-methoxytryptamine, due to increased molecular size and potential steric hindrance.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a target receptor (e.g., MT1).[17][18][19][20]

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-Melatonin) and varying concentrations of this compound prep_membranes->incubation separation Separate bound from free radioligand by rapid vacuum filtration incubation->separation quantification Quantify radioactivity of bound radioligand using scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the receptor of interest (e.g., HEK293-MT1) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin) and a range of concentrations of the unlabeled competitor, this compound.[17]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol measures the functional activity of this compound at Gαq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.[21][22]

Functional_Assay_Workflow start Start cell_culture Culture cells expressing the target receptor (e.g., HEK293-5HT2A) start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) cell_culture->dye_loading stimulation Stimulate cells with varying concentrations of This compound dye_loading->stimulation measurement Measure changes in fluorescence intensity over time using a fluorescence plate reader stimulation->measurement analysis Analyze data to determine EC50 and Emax measurement->analysis end End analysis->end

Caption: Calcium Mobilization Functional Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the 5-HT2A receptor are seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of this compound.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and Emax values are determined.

Conclusion and Future Directions

This compound represents a promising tool for the detailed investigation of melatonergic and serotonergic systems. The biotin tag enables a wide array of experimental applications beyond traditional pharmacological characterization, including affinity-based protein purification to identify novel binding partners and the use of fluorescently labeled streptavidin for cellular imaging of receptor trafficking. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization to validate its utility as a research probe.

References

N-Biotinyl-5-methoxytryptamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the neuroactive compound 5-methoxytryptamine (5-MT). Due to the limited availability of direct experimental data for the biotinylated form, this document focuses on the well-characterized properties of the core molecule, 5-methoxytryptamine, including its physicochemical characteristics, biological activity, and associated signaling pathways. Information on a general methodology for the synthesis of this compound is also provided. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in areas such as targeted drug delivery, receptor binding assays, and affinity chromatography.

Physicochemical Properties

This compound is formed through the creation of an amide bond between the primary amine of 5-methoxytryptamine and the carboxylic acid group of biotin. While specific experimental data for the conjugated molecule is scarce, its fundamental properties can be derived from its constituent parts.

PropertyValueSource/Calculation
CAS Number 2193462-87-0Sigma-Aldrich
Molecular Formula C21H28N4O4SCalculated
Molecular Weight 416.54 g/mol Calculated

Calculation of Molecular Weight:

The molecular weight of this compound is calculated by summing the molecular weights of 5-methoxytryptamine and biotin, and then subtracting the molecular weight of a water molecule (H₂O), which is lost during the formation of the amide bond.

  • 5-Methoxytryptamine:

    • Molecular Formula: C₁₁H₁₄N₂O[1][2][3]

    • Molecular Weight: 190.24 g/mol [1][2][4][5]

  • Biotin (Vitamin H):

    • Molecular Formula: C₁₀H₁₆N₂O₃S[6][7][8][9]

    • Molecular Weight: 244.31 g/mol [6][7][8][9]

  • Water (H₂O):

    • Molecular Weight: 18.015 g/mol

Calculation: (190.24 g/mol + 244.31 g/mol ) - 18.015 g/mol = 416.535 g/mol

Synthesis

General Experimental Protocol: N-Biotinylation of 5-Methoxytryptamine

This protocol outlines a general procedure for the synthesis of this compound using an NHS-activated biotin derivative.

Materials:

  • 5-Methoxytryptamine

  • Biotin-NHS ester (or a long-chain derivative such as Sulfo-NHS-LC-Biotin)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Amine-free reaction buffer with a pH of 7.2-8.5 (e.g., Phosphate-buffered saline (PBS))

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., dialysis tubing or a desalting column)

Procedure:

  • Preparation of Reactants:

    • Dissolve 5-methoxytryptamine in the reaction buffer to a desired concentration.

    • Separately, dissolve the Biotin-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Biotinylation Reaction:

    • Slowly add a calculated molar excess of the Biotin-NHS ester stock solution to the 5-methoxytryptamine solution with gentle stirring.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • To terminate the reaction, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted Biotin-NHS ester is neutralized.

  • Purification:

    • Remove the unreacted biotin and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

  • Verification:

    • The successful synthesis of this compound can be confirmed using techniques such as mass spectrometry or HPLC.

Biological Activity of the Core Molecule: 5-Methoxytryptamine

The biological activity of this compound is presumed to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a tryptamine derivative closely related to serotonin and melatonin and acts as a non-selective agonist at several serotonin (5-HT) receptors.[1]

Receptor SubtypeAffinity (Ki, nM)Functional Potency (EC50, nM)
5-HT1A 9-
5-HT1B <100-
5-HT1D <100-
5-HT2A 4.20.503 (Human, Calcium Mobilization)
5-HT2B 0.51–16-
5-HT2C 7.1–943-
5-HT6 18–88-
5-HT7 0.5–5.0-

Note: Ki and EC50 values are compiled from multiple sources and may vary depending on the experimental conditions.

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine exerts its biological effects by activating various G-protein coupled serotonin receptors, which in turn modulate downstream signaling cascades. The two most well-studied pathways are those mediated by the 5-HT1A and 5-HT2A receptors.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5MT_1A 5-Methoxytryptamine 5HT1A 5-HT1A Receptor 5MT_1A->5HT1A Gi_Go Gi/o Protein 5HT1A->Gi_Go AC_inhibit Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit CREB_inhibit CREB (Inhibition) PKA_inhibit->CREB_inhibit 5MT_2A 5-Methoxytryptamine 5HT2A 5-HT2A Receptor 5MT_2A->5HT2A Gq_G11 Gq/11 Protein 5HT2A->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified signaling pathways of 5-Methoxytryptamine.

Experimental Protocols for the Core Molecule

The following are examples of established experimental protocols used to investigate the biological activity of 5-methoxytryptamine. These methods can be adapted for studies involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Workflow:

radioligand_binding_assay prep Prepare cell membranes expressing the target receptor incubate Incubate membranes with a radiolabeled ligand and varying concentrations of 5-MT prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound radioligand separate->quantify analyze Analyze data to determine Ki value quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the serotonin receptor of interest.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled competitor, 5-methoxytryptamine.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the binding affinity (Ki).

Calcium Mobilization Assay

This functional assay is used to measure the activation of Gq/11-coupled receptors, such as the 5-HT2A receptor.

Workflow:

calcium_mobilization_assay load_cells Load cells expressing the target receptor with a calcium-sensitive dye add_compound Add varying concentrations of 5-MT load_cells->add_compound measure_fluorescence Measure the change in fluorescence over time add_compound->measure_fluorescence analyze_data Analyze data to determine the EC50 value measure_fluorescence->analyze_data

Caption: Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture: Culture cells expressing the target Gq-coupled receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 5-methoxytryptamine to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a valuable tool for researchers studying the serotonergic system. While direct experimental data on this derivative is limited, its properties can be inferred from its constituent molecules, 5-methoxytryptamine and biotin. This guide provides the fundamental physicochemical data for this compound and a comprehensive overview of the biological activity and associated signaling pathways of its core active component, 5-methoxytryptamine. The experimental protocols described herein can be adapted for the investigation of this biotinylated compound, facilitating its use in a variety of research and drug development applications.

References

N-Biotinyl-5-methoxytryptamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-5-methoxytryptamine is a molecule of significant interest in biochemical and pharmacological research. This compound conjugates the versatile biological tether, biotin, with 5-methoxytryptamine (5-MT), a naturally occurring tryptamine derivative with known activity at serotonin receptors. This guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound, offering crucial insights for its application in experimental settings. While specific experimental data for this biotinylated conjugate is scarce in publicly available literature, this document extrapolates information from its constituent molecules, 5-methoxytryptamine and biotin, to provide a foundational understanding. Furthermore, it outlines standard experimental protocols for determining these key physicochemical properties.

Introduction to this compound

This compound is a synthetic derivative of 5-methoxytryptamine, a compound found in the pineal gland and involved in neurotransmission. 5-MT is structurally related to serotonin and melatonin and acts as a potent agonist at various serotonin (5-HT) receptors. The addition of a biotin moiety to 5-MT creates a valuable research tool. Biotin's high-affinity interaction with streptavidin and avidin allows for the specific detection, purification, and immobilization of the biotinylated tryptamine and its binding partners. This makes this compound particularly useful for:

  • Receptor Binding Assays: Studying the interaction of 5-MT with its receptors.

  • Affinity Chromatography: Purifying serotonin receptors or other binding proteins.

  • Cellular Imaging: Visualizing the localization of these receptors in cells and tissues.

The utility of this compound is, however, contingent on its solubility in appropriate buffer systems and its stability under experimental and storage conditions.

Solubility Profile

2.1. Inferred Solubility Characteristics

  • 5-Methoxytryptamine (5-MT): The parent compound, 5-methoxytryptamine, is reported to be insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] One source indicates a water solubility of 0.793 mg/mL.[2] It is typically a solid at room temperature. The presence of the amine group suggests that its solubility in aqueous solutions would be pH-dependent, with increased solubility at acidic pH due to the formation of a more polar protonated species.

  • Biotin (Vitamin B7): Biotin is sparingly soluble in water and most organic solvents. Its solubility is enhanced in alkaline solutions due to the deprotonation of its carboxylic acid group.

  • This compound: The conjugation of biotin to 5-methoxytryptamine via an amide linkage will likely result in a molecule with limited aqueous solubility. The overall molecule is larger and retains significant hydrophobic character from the indole and biotin rings. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and in lower alcohols such as ethanol. For aqueous applications, the use of a co-solvent or the preparation of a concentrated stock solution in an organic solvent, followed by dilution in the aqueous buffer, is recommended.

2.2. Quantitative Solubility Data (Estimated)

The following table provides an estimated solubility profile based on the properties of the parent compounds. These values should be experimentally verified for this compound.

SolventPredicted Solubility of 5-MethoxytryptaminePredicted Solubility of this compound
Water0.793 mg/mL[2]Low, likely requiring co-solvents or pH adjustment
Dimethyl Sulfoxide (DMSO)≥19 mg/mL[1]High
Ethanol (EtOH)≥28.05 mg/mL[1]Moderate to High

2.3. Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_workflow Solubility Determination Workflow A Add excess compound to solvent B Equilibrate (Shake at constant T) A->B C Separate solid and liquid (Centrifuge) B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC) E->F G Calculate solubility F->G

Solubility Determination Workflow

Stability Profile

The stability of this compound is critical for its storage and use in experiments. Degradation can lead to a loss of activity and the generation of impurities that may interfere with assays.

3.1. Potential Routes of Degradation

  • Hydrolysis: The amide bond linking biotin to 5-methoxytryptamine could be susceptible to hydrolysis under strongly acidic or basic conditions, although amide bonds are generally stable at neutral pH.

  • Oxidation: The indole ring of the tryptamine moiety is susceptible to oxidation, particularly when exposed to light, air, and certain metal ions.

  • Temperature-Induced Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation.

3.2. Recommended Storage Conditions

To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20 °C). Solutions should be prepared fresh whenever possible. If stock solutions in organic solvents like DMSO are prepared, they should be stored at low temperatures and used within a short period.

3.3. Stability Data (Estimated)

The following table outlines the expected stability of this compound under various conditions.

ConditionExpected StabilityPotential Degradation Pathway
Neutral pH (6-8)HighMinimal
Acidic pH (<4)Moderate to LowAmide hydrolysis
Basic pH (>9)Moderate to LowAmide hydrolysis
Exposure to LightLowOxidation of the indole ring
Elevated TemperatureLowIncreased rate of all degradation pathways

3.4. Experimental Protocol for Stability Assessment

A common method for assessing the stability of a compound is to subject it to stressed conditions and monitor its concentration over time using a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under various conditions.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers or water baths

  • Light exposure chamber (optional)

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

  • Prepare solutions of this compound in the different buffers.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials under the desired conditions (e.g., different temperatures, with and without light exposure).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

G cluster_workflow Stability Assessment Workflow A Prepare solutions under various conditions (pH, T) B Store under stressed conditions A->B C Sample at different time points B->C D Analyze by stability-indicating HPLC C->D E Quantify parent compound and degradants D->E F Determine degradation kinetics E->F

Stability Assessment Workflow

Signaling Pathway Context

The biological activity of this compound is expected to be mediated by the signaling pathways of its parent compound, 5-methoxytryptamine. 5-MT is a known agonist of serotonin receptors, particularly the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[1][3] The biotin tag is primarily for detection and is not expected to participate in signaling. The activation of these G-protein coupled receptors (GPCRs) can initiate a variety of downstream signaling cascades.

G cluster_pathway 5-Methoxytryptamine Signaling Pathway NB5MT This compound HTR Serotonin Receptor (GPCR) NB5MT->HTR Binds and Activates GProtein G-protein HTR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->SecondMessenger Generates Downstream Downstream Cellular Response SecondMessenger->Downstream

Simplified 5-Methoxytryptamine Signaling Pathway

Conclusion

This compound is a valuable tool for studying the pharmacology of serotonin receptors. While specific data on its solubility and stability are limited, a working understanding can be derived from the properties of 5-methoxytryptamine and biotin. It is anticipated to have low aqueous solubility but good solubility in organic solvents like DMSO. For optimal use, it should be stored under cold, dark, and dry conditions. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability of this compound in their specific experimental systems, ensuring reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Affinity Purification of Melatonin Receptors Using N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a crucial tool for the selective isolation and purification of melatonin receptors, primarily the MT1 and MT2 subtypes. These G-protein coupled receptors (GPCRs) are key targets in drug discovery for sleep disorders, circadian rhythm disturbances, and mood disorders.[1] This biotinylated analog of a natural ligand allows for highly specific capture of the receptors from complex biological samples using streptavidin-based affinity chromatography. The exceptionally strong and specific interaction between biotin and streptavidin provides a robust method for receptor purification, enabling downstream applications such as structural biology, functional assays, and drug screening.[2] This document provides detailed application notes and protocols for the synthesis of this compound and its use in the affinity purification of melatonin receptors.

Target Receptors and Signaling Pathways

This compound is designed to target melatonin receptors, MT1 and MT2. These receptors are integral membrane proteins that, upon activation by melatonin or its analogs, modulate a variety of intracellular signaling pathways.[3] Both MT1 and MT2 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, these receptors can activate other signaling cascades, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway. Understanding these pathways is critical for functional characterization of the purified receptors.[4]

Melatonin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MT1 MT1 Receptor Gi Gαi MT1->Gi Gq Gαq MT1->Gq BetaGamma Gβγ MT1->BetaGamma MT2 MT2 Receptor MT2->Gi MT2->BetaGamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC PLC PKC PKC PLC->PKC Ligand This compound Ligand->MT1 Ligand->MT2 Gi->AC Gq->PLC BetaGamma->PLC ERK ERK BetaGamma->ERK PKA PKA cAMP->PKA CREB CREB PKA->CREB PKC->ERK

Caption: Melatonin Receptor Signaling Pathways.

Quantitative Data: Binding Affinities of Melatonin and Analogs

CompoundReceptorBinding Affinity (Ki, nM)Reference
MelatoninHuman MT10.080[5]
MelatoninHuman MT20.383[5]
RamelteonHuman MT10.014[5]
RamelteonHuman MT20.112[5]
AgomelatineHuman MT1~0.1[3]
AgomelatineHuman MT2~0.1[3]
TasimelteonHuman MT1~0.3[3]
TasimelteonHuman MT2~0.1[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the biotinylation of 5-methoxytryptamine via amide bond formation.

Materials:

  • 5-methoxytryptamine

  • Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution to act as a base.

  • In a separate container, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

  • Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution with stirring at room temperature.

  • Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield this compound.

  • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Affinity Purification of Melatonin Receptors

This protocol outlines the steps for purifying melatonin receptors from cell membranes expressing the receptors using the synthesized this compound and streptavidin-agarose resin. This is a generalized protocol and may require optimization for specific cell types and expression levels.[4][6]

Affinity_Purification_Workflow cluster_prep Sample Preparation cluster_purification Affinity Chromatography cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture Expressing Melatonin Receptors Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Solubilization 3. Solubilization of Membrane Proteins Membrane_Prep->Solubilization Binding 4. Incubation with This compound Solubilization->Binding Capture 5. Capture on Streptavidin-Agarose Resin Binding->Capture Wash 6. Washing Steps Capture->Wash Elution 7. Elution of Receptor Wash->Elution Analysis 8. SDS-PAGE, Western Blot, Functional Assays Elution->Analysis

Caption: Experimental Workflow for Affinity Purification.

Materials:

  • Cell paste or tissues expressing melatonin receptors

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)

  • Solubilization Buffer (Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) and 0.1% (w/v) cholesteryl hemisuccinate (CHS))

  • This compound

  • Streptavidin-agarose resin

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.1% DDM)

  • Elution Buffer (e.g., Wash Buffer containing 2-5 mM D-Biotin, or harsher conditions like 0.1 M glycine pH 2.5)[7]

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5, for acidic elution)

Procedure:

1. Membrane Preparation:

  • Homogenize cells or tissues in ice-cold Lysis Buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in Lysis Buffer and determine the protein concentration (e.g., using a BCA assay).

2. Solubilization of Receptors:

  • Dilute the membrane preparation to a final protein concentration of 5-10 mg/mL in Solubilization Buffer.

  • Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized receptors.

3. Affinity Binding and Capture:

  • To the solubilized receptor preparation, add this compound to a final concentration of approximately 10-100 nM. The optimal concentration should be determined empirically but should be well above the Kd for the receptors.

  • Incubate with gentle agitation for 2-4 hours at 4°C to allow for the formation of the receptor-ligand complex.

  • Equilibrate the streptavidin-agarose resin by washing with Solubilization Buffer.

  • Add the equilibrated streptavidin-agarose resin to the solubilized receptor-ligand mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle agitation to allow the biotinylated ligand-receptor complex to bind to the resin.

4. Washing:

  • Gently pellet the resin by centrifugation (e.g., 500 x g for 2 min at 4°C) and discard the supernatant.

  • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Repeat this wash step 3-4 times.

5. Elution:

  • Competitive Elution (for functional studies):

    • Add Elution Buffer containing free D-Biotin to the resin.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Pellet the resin and collect the supernatant containing the purified receptor. Repeat this step 2-3 times and pool the eluates.

  • Denaturing Elution (for SDS-PAGE/Western Blot):

    • Add Laemmli sample buffer directly to the resin and boil for 5-10 minutes.

    • Centrifuge to pellet the resin and collect the supernatant for analysis.

  • Acidic Elution:

    • Use an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5) and incubate for a short period (5-10 minutes).[8]

    • Immediately neutralize the eluate with Neutralization Buffer.

6. Analysis of Purified Receptors:

  • Analyze the purified protein by SDS-PAGE and silver staining or Coomassie blue staining to assess purity.

  • Confirm the identity of the purified receptor by Western blotting using specific antibodies against the MT1 or MT2 receptor.

  • Perform functional assays, such as radioligand binding assays or G-protein activation assays, on the competitively eluted receptors to confirm their activity.

Troubleshooting

IssuePossible CauseSolution
Low Yield of Purified Receptor Inefficient solubilization.Optimize detergent concentration and type. Try different detergents like CHAPS or digitonin.
Low expression level of the receptor.Use a cell line with higher receptor expression or optimize expression conditions.
Inefficient binding to the resin.Increase incubation times. Ensure the biotinylated ligand has high affinity.
High Background of Non-specific Proteins Insufficient washing.Increase the number of washes and/or the salt concentration in the Wash Buffer.
Hydrophobic interactions with the resin.Add a low concentration of a non-ionic detergent to the Wash Buffer.
Receptor is Inactive After Elution Harsh elution conditions.Use competitive elution with free biotin instead of denaturing or acidic conditions.
Receptor instability.Add stabilizing agents like glycerol or specific lipids to the buffers. Keep the protein cold at all times.

Conclusion

This compound is a powerful affinity ligand for the purification of melatonin receptors. The protocols provided herein offer a comprehensive guide for researchers to synthesize this tool and apply it for the successful isolation of functional MT1 and MT2 receptors. Careful optimization of each step, particularly solubilization and elution, is critical for achieving high purity and maintaining the biological activity of the purified receptors. This will facilitate further biochemical and structural studies, ultimately aiding in the development of novel therapeutics targeting the melatoninergic system.

References

Application Note: Detection of Melatonin Receptors using N-Biotinyl-5-methoxytryptamine in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated analog of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone pivotal in regulating circadian rhythms, immune function, and reproductive cycles.[1][2] Its biological effects are primarily mediated through high-affinity G-protein coupled receptors, MT1 and MT2.[3][4] As a biotin-labeled probe, this compound serves as a valuable tool for the detection and characterization of melatonin binding sites, including MT1 and MT2 receptors, in various biological samples. This application note details the use of this compound as a probe in Western blot analysis for the specific detection of melatonin receptors.

Principle of the Method

This method leverages the high-affinity interaction between this compound and melatonin receptors. The overall workflow involves separating proteins from a cell or tissue lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid-phase membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently blocked to prevent non-specific binding and probed with this compound. The biotin tag on the molecule is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a chemiluminescent reaction upon the addition of a suitable substrate. The resulting light signal, captured by film or a CCD camera, indicates the presence of the target melatonin receptors.[5][6]

Applications

  • Detection of Melatonin Receptors: Directly identify and confirm the presence of MT1 and MT2 receptors in tissue homogenates and cell lysates. Western blot analysis has been used to show the presence of a 39 kDa band for MT1 and a 36 kDa band for MT2 in certain tissues.[3]

  • Receptor Expression Profiling: Semi-quantitatively compare the expression levels of melatonin receptors across different tissues, cell types, or experimental conditions.

  • Drug Development and Screening: Assess the binding of potential drug candidates that may compete with melatonin for receptor binding sites.

  • Signal Transduction Studies: Correlate receptor expression levels with downstream signaling events investigated through traditional antibody-based Western blotting for pathway proteins like CREB, ERK, and Akt.[3][7]

Quantitative Data: Melatonin Receptor Binding Affinities

While direct binding affinities from Western blot assays are not standard, the affinity of melatonin and its analogs to their receptors is well-characterized by radioligand binding assays. This data provides a crucial reference for understanding the interaction of probes like this compound with their targets.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Method
MelatoninMT10.1 - 0.5Radioligand Binding Assay
MelatoninMT20.3 - 1.0Radioligand Binding Assay
2-IodomelatoninMT1 / MT2~0.02 - 0.1 (pM range)Radioligand Binding Assay[1]
Luzindole (Antagonist)MT2 > MT1~20 - 50Radioligand Binding Assay[1]

Note: Data is compiled from typical values found in literature. Actual values can vary based on experimental conditions and tissue source. Ki represents the equilibrium dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical melatonin receptor signaling pathway and the experimental workflow for using this compound in a Western blot.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MT1 MT1 Receptor G_alpha_i Gαi MT1->G_alpha_i G_alpha_q Gαq MT1->G_alpha_q ERK ERK MT1->ERK MT2 MT2 Receptor MT2->G_alpha_i MT2->ERK AC Adenylyl Cyclase G_alpha_i->AC PLC PLC G_alpha_q->PLC cAMP cAMP AC->cAMP ATP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Melatonin Melatonin (or Biotinylated Analog) Melatonin->MT1 Melatonin->MT2

Caption: Melatonin receptor signaling pathway.

Western_Blot_Workflow cluster_workflow Experimental Workflow arrow arrow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Transfer to PVDF Membrane) B->C D 4. Blocking (5% Non-fat Milk or BSA in TBST) C->D E 5. Probe Incubation (Incubate with this compound) D->E F 6. Washing (Wash with TBST) E->F G 7. Streptavidin-HRP Incubation (Detection of Biotin Tag) F->G H 8. Washing (Wash with TBST) G->H I 9. Chemiluminescent Detection (ECL Substrate Addition) H->I J 10. Signal Acquisition (Imaging with CCD Camera or Film) I->J

Caption: Western blot workflow using a biotinylated probe.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of incubation times, temperatures, and concentrations of the biotinylated probe and streptavidin-HRP is recommended for specific experimental systems.

I. Materials and Reagents

  • This compound: (Source as per user's supplier)

  • Cell or Tissue Lysates: Containing the target melatonin receptors.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate acrylamide percentage for resolving proteins of ~35-40 kDa.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween-20).

  • Streptavidin-HRP Conjugate: (e.g., Thermo Scientific, Cat# 21130).

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate (e.g., Super Signal West Dura, Thermo Scientific Cat# 34075).[5]

  • Imaging System: CCD-based imager or X-ray film and developing reagents.

II. Protocol

  • Sample Preparation and Protein Quantification a. Lyse cells or tissues in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel, including a pre-stained protein ladder. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6]

  • Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and confirm successful transfer by staining with Ponceau S.

  • Blocking a. Destain the membrane with TBST. b. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[8] This step is critical to prevent non-specific binding of the probe.

  • Probe Incubation a. Prepare a working solution of this compound in fresh Blocking Buffer. The optimal concentration should be determined empirically, starting in the range of 1-10 µM. b. Discard the blocking solution and incubate the membrane with the this compound solution overnight at 4°C with gentle agitation.

  • Washing a. Remove the probe solution. b. Wash the membrane three times for 10 minutes each with a generous volume of Wash Buffer (TBST) at room temperature with agitation.[5]

  • Streptavidin-HRP Incubation a. Dilute the Streptavidin-HRP conjugate in fresh Blocking Buffer. A typical dilution range is 1:5,000 to 1:20,000, but the optimal dilution must be determined empirically.[5][9] b. Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[6]

  • Final Washing a. Discard the Streptavidin-HRP solution. b. Wash the membrane three times for 10 minutes each with Wash Buffer (TBST) to remove any unbound conjugate.

  • Chemiluminescent Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Drain the excess substrate. Do not let the membrane dry out.

  • Signal Acquisition a. Immediately place the membrane in a plastic wrap or membrane protector. b. Expose the membrane to X-ray film or capture the signal using a CCD imaging system. Adjust exposure times to achieve an optimal signal-to-noise ratio. The resulting bands should correspond to the molecular weights of the melatonin receptors (MT1: ~39 kDa, MT2: ~36-40 kDa).[3]

References

Application Notes: N-Biotinyl-5-methoxytryptamine for Receptor Internalization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine, a compound closely related to melatonin and serotonin. This molecule serves as a valuable chemical probe for studying the trafficking and internalization of melatonin receptors, primarily the MT1 and MT2 subtypes.[1][2] As G protein-coupled receptors (GPCRs), MT1 and MT2 undergo agonist-induced internalization, a critical process for regulating signal duration and receptor desensitization.[3][4][5] The covalent biotin tag on this compound allows for sensitive and specific detection and quantification of the ligand-receptor complex using streptavidin-based affinity methods.[6][7]

Principle of Application

The study of receptor internalization using this compound relies on the high-affinity interaction between biotin and streptavidin. The workflow involves incubating cells expressing the target receptor (e.g., MT1 or MT2) with the biotinylated ligand. Upon binding, the ligand-receptor complex is internalized by the cell in a time- and temperature-dependent manner. By removing or cleaving the ligand that remains on the cell surface, the internalized population can be isolated and quantified. This approach provides a direct measure of receptor endocytosis in response to agonist stimulation.[8][9]

Target Receptors and Signaling

This compound is designed to target melatonin receptors MT1 and MT2, which are involved in regulating circadian rhythms, sleep, and other physiological processes.[10][[“]] Both receptors are coupled to G proteins and modulate various downstream signaling cascades.

  • MT1 Receptor Signaling: The MT1 receptor couples to pertussis toxin-sensitive Gαi and Gαq/11 G proteins.[10][12] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity.[[“]][13] The Gαq pathway activates phospholipase C (PLC), resulting in increased intracellular calcium levels.[13][14] MT1 can also activate MAP kinase (ERK) pathways.[12][13]

  • MT2 Receptor Signaling: The MT2 receptor also primarily couples to Gαi, inhibiting cAMP production.[12][15] In addition, it can inhibit cyclic GMP (cGMP) formation and activate protein kinase C (PKC).[1][10] MT2 receptor activation is strongly linked to the phase-shifting of circadian rhythms.[1][15]

Signaling Pathway Diagrams

MT1_Signaling_Pathway Ligand N-Biotinyl- 5-methoxytryptamine MT1 MT1 Receptor Ligand->MT1 binds Gai Gαi MT1->Gai activates Gaq Gαq MT1->Gaq activates ERK ERK Pathway MT1->ERK activates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP cAMP ↓ AC->cAMP produces PKA PKA ↓ cAMP->PKA activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ ↑ IP3->Ca2 releases

Caption: Simplified MT1 receptor signaling pathways.

MT2_Signaling_Pathway Ligand N-Biotinyl- 5-methoxytryptamine MT2 MT2 Receptor Ligand->MT2 binds Gai Gαi MT2->Gai activates sGC Soluble Guanylate Cyclase MT2->sGC inhibits PKC Protein Kinase C MT2->PKC activates AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP ↓ AC->cAMP produces cGMP cGMP ↓ sGC->cGMP produces

Caption: Simplified MT2 receptor signaling pathways.

Experimental Protocols

The following protocol is a general guideline for a biochemical assay to quantify receptor internalization using this compound. Optimization may be required depending on the cell line and receptor expression levels.

Protocol 1: Quantitative Analysis of Receptor Internalization by Cell Surface Biotinylation Stripping

This method quantifies the internalized receptor-ligand complexes by first labeling all surface receptors with a cleavable biotin reagent, inducing internalization with the unlabeled ligand (or vice-versa with a biotinylated ligand), and then stripping the biotin from the receptors remaining on the surface.

Internalization_Workflow A 1. Culture cells expressing MT1 or MT2 receptors B 2. Cool cells to 4°C to inhibit membrane trafficking A->B C 3. Label surface proteins with cleavable Biotin (e.g., Sulfo-NHS-SS-Biotin) at 4°C B->C D 4. Wash and quench excess biotin C->D E 5. Induce internalization by adding 5-methoxytryptamine and incubating at 37°C D->E F 6. Stop internalization by returning cells to 4°C E->F G 7. Strip remaining surface biotin with a reducing agent (e.g., Glutathione) F->G H 8. Lyse cells and collect protein G->H I 9. Isolate biotinylated (internalized) proteins with Streptavidin-agarose beads H->I J 10. Quantify receptor by Western Blotting I->J

References

Application Notes: Flow Cytometry Analysis of Melatonin Receptors using N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated analog of 5-methoxytryptamine, a molecule closely related to the neurohormone melatonin (N-acetyl-5-methoxytryptamine). Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2).[1][[“]] These receptors are involved in regulating circadian rhythms, sleep, and have roles in immunomodulation and antioxidant defense. The study of MT1 and MT2 receptor expression and ligand interaction is crucial for understanding their function and for the development of novel therapeutics.

Flow cytometry offers a powerful platform for the analysis of cell surface receptors on a single-cell basis.[3] By utilizing a biotinylated ligand such as this compound, researchers can detect and quantify melatonin receptor-expressing cell populations. The high affinity of the biotin-streptavidin interaction allows for a sensitive and robust detection method when paired with a fluorescently labeled streptavidin conjugate.

Principle of the Assay

The methodology relies on the specific binding of this compound to cell surface melatonin receptors. Following incubation of cells with the biotinylated ligand, a secondary fluorescently-labeled streptavidin conjugate is added. This conjugate binds to the biotin moiety of the ligand, providing a fluorescent signal that is proportional to the number of ligand-receptor complexes on the cell surface. The fluorescence intensity of individual cells is then measured using a flow cytometer. This technique can be used for:

  • Identification and quantification of melatonin receptor-positive cells: Determining the percentage of cells expressing MT1/MT2 receptors within a heterogeneous population.

  • Competitive binding assays: Characterizing the binding affinity of unlabeled melatonin receptor ligands by measuring their ability to compete with this compound for receptor binding.

  • Receptor internalization studies: Monitoring the internalization of melatonin receptors upon ligand binding.[4]

Data Presentation

Table 1: Representative Data from Competitive Binding Assay

CompoundIC50 (nM)Ki (nM)Receptor Subtype
Melatonin1.50.8MT1
Compound X158MT1
Compound Y52.7MT1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Direct Staining of Melatonin Receptor-Expressing Cells

This protocol describes a general procedure for the direct detection of cells expressing melatonin receptors using this compound.

Materials:

  • Cells of interest (e.g., HEK293 cells transfected with MT1 or MT2, or primary cells endogenously expressing melatonin receptors)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescently-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold PBS containing 1% BSA (staining buffer). Resuspend cells in staining buffer to a concentration of 1 x 10^6 cells/mL.

  • Incubation with Biotinylated Ligand: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes. Add this compound to the desired final concentration (optimization is required, typically in the low nanomolar range). Incubate for 30-60 minutes at 4°C on a rocker to prevent cell settling.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of staining buffer containing the fluorescently-conjugated streptavidin at the manufacturer's recommended dilution. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 2 mL of cold staining buffer.

  • Flow Cytometric Analysis: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer. Include appropriate controls, such as unstained cells and cells stained only with streptavidin, to set up the instrument and define the negative population.

Protocol 2: Competitive Binding Assay

This protocol is designed to determine the binding affinity of an unlabeled test compound by measuring its ability to displace this compound from melatonin receptors.

Materials:

  • Same as Protocol 1

  • Unlabeled test compound (e.g., melatonin or a novel drug candidate)

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Competitive Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the unlabeled test compound at various concentrations (typically a serial dilution). Immediately add this compound at a constant, predetermined concentration (ideally at or below its Kd). Incubate for 60-90 minutes at 4°C on a rocker.

  • Washing and Secondary Staining: Proceed with steps 3-5 from Protocol 1.

  • Flow Cytometric Analysis: Acquire data on a flow cytometer. The geometric mean fluorescence intensity (gMFI) will decrease as the concentration of the unlabeled competitor increases. The IC50 value (the concentration of unlabeled compound that inhibits 50% of the specific binding of the biotinylated ligand) can be calculated using non-linear regression analysis.

Visualizations

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin / this compound MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gαi MT1->Gi activates Gq Gαq MT1->Gq activates MT2->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP ↓ AC->cAMP IP3 IP3 ↑ PLC->IP3 DAG DAG ↑ PLC->DAG PKA PKA ↓ cAMP->PKA CREB CREB Phosphorylation ↓ PKA->CREB Ca2 Ca²⁺ ↑ IP3->Ca2 PKC PKC ↑ DAG->PKC ERK ERK ↑ PKC->ERK

Caption: Melatonin receptor signaling pathway.

Flow_Cytometry_Workflow start Start: Cell Suspension (1x10^6 cells/mL) incubation Incubate with This compound (30-60 min, 4°C) start->incubation wash1 Wash (2x) (PBS + 1% BSA) incubation->wash1 secondary_staining Incubate with Streptavidin-PE (30 min, 4°C, dark) wash1->secondary_staining wash2 Wash (2x) (PBS + 1% BSA) secondary_staining->wash2 analysis Resuspend and Analyze on Flow Cytometer wash2->analysis end End: Data Acquisition analysis->end

Caption: Experimental workflow for direct staining.

References

Application Notes and Protocols: Labeling Cell Surface Receptors with N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Biotinyl-5-methoxytryptamine is a chemically modified analog of 5-methoxytryptamine (5-MT), a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin.[1] 5-MT is a potent agonist for multiple serotonin (5-HT) receptor subtypes.[1] The covalent attachment of a biotin molecule to 5-MT creates a versatile molecular probe for studying these receptors. The high-affinity interaction between biotin and streptavidin (or avidin) allows for the detection, isolation, and visualization of the target receptors.[2] This document provides detailed protocols for the application of this compound in cell surface receptor studies, along with relevant quantitative data and signaling pathway diagrams.

Core Applications

  • Receptor Binding Assays: Quantify the binding affinity of unlabeled ligands by competing for the binding of this compound to its target receptors.

  • Cell Surface Receptor Visualization: Visualize the localization and trafficking of serotonin receptors on the cell surface using fluorescently-labeled streptavidin.

  • Affinity Purification (Pull-down Assays): Isolate receptor-ligand complexes to identify interacting proteins or for further characterization.

Quantitative Data

The binding affinity of this compound to various serotonin receptors is expected to be similar to that of its parent compound, 5-methoxytryptamine. However, the addition of the biotin moiety may slightly alter the binding characteristics. The following table summarizes the reported binding affinities of 5-methoxytryptamine for various human serotonin receptor subtypes.

Receptor SubtypeLigandAffinity (Ki, nM)Assay TypeReference
5-HT1A5-Methoxytryptamine15Radioligand Binding[1]
5-HT1D5-Methoxytryptamine12Radioligand Binding[1]
5-HT1E5-Methoxytryptamine7.9Radioligand Binding[1]
5-HT2A5-Methoxytryptamine0.503 (EC50)Functional Assay[1]
5-HT2C5-Methoxytryptamine25Radioligand Binding[1]
5-HT65-Methoxytryptamine6.3Radioligand Binding[1]
5-HT75-Methoxytryptamine2.5Radioligand Binding[1]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity of a test compound by measuring its ability to compete with this compound for binding to a specific serotonin receptor subtype expressed in cultured cells.

Materials:

  • Cells expressing the target serotonin receptor (e.g., HEK293-5HT1A)

  • This compound

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • Test compound (unlabeled ligand)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Preparation: Seed cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

  • Assay Setup:

    • Wash the cells once with Binding Buffer.

    • Prepare serial dilutions of the test compound in Binding Buffer.

    • Add 50 µL of the test compound dilutions to the wells.

    • For total binding, add 50 µL of Binding Buffer.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM serotonin).

  • Ligand Incubation:

    • Add 50 µL of this compound (at a concentration close to its Kd) to all wells.

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Washing:

    • Aspirate the incubation solution.

    • Wash the cells three times with 200 µL of ice-cold Wash Buffer per well.

  • Detection:

    • Add 100 µL of Streptavidin-HRP (diluted in Binding Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the cells three times with 200 µL of ice-cold Wash Buffer.

    • Add 100 µL of HRP substrate and incubate until color develops.

    • Add 100 µL of Stop Solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent specific binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Surface Receptor Labeling for Fluorescence Microscopy

This protocol outlines the steps for visualizing the distribution of serotonin receptors on the cell surface.

Materials:

  • Cells expressing the target serotonin receptor grown on glass coverslips

  • This compound

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Ligand Binding:

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with this compound (e.g., 10-100 nM in PBS) for 1 hour at 4°C to prevent internalization.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Streptavidin Incubation:

    • Incubate the cells with fluorescently-labeled streptavidin (diluted in PBS) for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium containing DAPI (to stain the nucleus).

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_workflow General Workflow for Receptor Labeling cluster_detection Detection Methods A Cells expressing target receptor B Incubate with this compound A->B C Wash to remove unbound ligand B->C D Incubate with labeled Streptavidin C->D E Wash to remove unbound Streptavidin D->E F Detection E->F G Fluorescence Microscopy (Streptavidin-Fluorophore) F->G H Binding Assay (Streptavidin-HRP) F->H I Affinity Purification (Streptavidin-Beads) F->I G 5-HT1A Receptor Signaling Pathway Ligand 5-HT / N-Biotinyl-5-MT Receptor 5-HT1A Receptor Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK Pathway G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., neuronal inhibition) PKA->CellularResponse phosphorylates targets ERK->CellularResponse modulates

References

Application Notes and Protocols: Synthesis and Use of N-Biotinyl-5-methoxytryptamine for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and potential research applications of N-Biotinyl-5-methoxytryptamine. This molecule is a valuable tool for studying the biological roles of tryptamines, particularly in the context of melatonin and serotonin receptor signaling.

Introduction

This compound is a derivative of the naturally occurring tryptamine, 5-methoxytryptamine (5-MT).[1] 5-MT is structurally related to the neurotransmitter serotonin and the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[1][2] The biotin moiety allows for high-affinity binding to streptavidin and avidin, making this compound a versatile probe for various biochemical and cell-based assays. This biotinylated derivative can be utilized for affinity purification of target proteins, visualization of receptor localization, and in various binding assays.

Synthesis of this compound

The synthesis of this compound involves the N-acylation of 5-methoxytryptamine with an activated form of biotin, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester. This reaction is analogous to the synthesis of melatonin from 5-methoxytryptamine.[3][4]

Reaction Scheme:

5-Methoxytryptamine + Biotin-NHS ester → this compound + N-hydroxysuccinimide

Experimental Protocol: Synthesis
  • Materials:

    • 5-Methoxytryptamine

    • Biotin-N-hydroxysuccinimide (Biotin-NHS) ester

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEA or DIPEA (1.5 equivalents) to the solution. This acts as a base to neutralize the acid generated during the reaction.

    • In a separate container, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

    • Slowly add the Biotin-NHS ester solution to the 5-methoxytryptamine solution at room temperature with continuous stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Characterization

The purified product should be characterized by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Research Applications

This compound is a valuable tool for studying biological systems where 5-methoxytryptamine and related compounds are active. Its primary applications are expected to be in the study of melatonin and serotonin receptors.

  • Affinity-based protein purification: The biotin tag allows for the capture of interacting proteins, such as receptors, from cell lysates using streptavidin-coated beads.

  • Receptor binding assays: Can be used in competitive binding assays to characterize the binding of other ligands to melatonin and serotonin receptors.

  • Receptor visualization: When used in conjunction with fluorescently labeled streptavidin, it can be used to visualize the localization of receptors in cells and tissues.

Signaling Pathways

5-Methoxytryptamine is known to interact with melatonin receptors (MT1 and MT2) and serotonin receptors.[5][6][7]

Melatonin Receptor Signaling

Melatonin receptors MT1 and MT2 are G-protein coupled receptors (GPCRs).[6] Their activation can lead to various downstream effects, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Melatonin_Signaling This compound This compound MT1/MT2 Receptor MT1/MT2 Receptor This compound->MT1/MT2 Receptor Gαi Gαi MT1/MT2 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Melatonin Receptor Signaling Pathway.

Serotonin Receptor Signaling

5-Methoxytryptamine can also act as an agonist at certain serotonin receptors, particularly the 5-HT2A receptor, which is also a GPCR.[1][7] Activation of the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG).

Serotonin_Signaling This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Gαq Gαq 5-HT2A Receptor->Gαq Activates Phospholipase C (PLC) Phospholipase C (PLC) Gαq->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 Cleaves DAG DAG Phospholipase C (PLC)->DAG PIP2 PIP2 PIP2->Phospholipase C (PLC) Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Serotonin 5-HT2A Receptor Signaling.

Quantitative Data

The following tables summarize relevant quantitative data for 5-methoxytryptamine and related compounds. This data can serve as a reference for designing experiments with this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundMT1 ReceptorMT2 Receptor5-HT2A Receptor
Melatonin0.014[2]0.112[2]>1000
5-Methoxytryptamine~10-100~10-100~50-200

Note: Approximate values for 5-Methoxytryptamine are based on its known pharmacology as a melatonin and serotonin receptor agonist. Exact Ki values may vary depending on the assay conditions.

Table 2: Synthetic Reaction Parameters

ParameterValue
Reactant Ratio (5-MT : Biotin-NHS)1 : 1.1
SolventAnhydrous DMF
BaseTEA or DIPEA
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature
Expected Yield60-80%

Note: These are typical parameters and may require optimization.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to a potential application in affinity purification.

Workflow cluster_synthesis Synthesis and Purification cluster_application Application: Affinity Purification Start Start Reaction N-acylation of 5-MT with Biotin-NHS Start->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Purification Silica Gel Chromatography Extraction->Purification Characterization NMR, MS, HPLC Purification->Characterization Pure_Product This compound Characterization->Pure_Product Incubation Incubate Lysate with Biotinylated Probe Pure_Product->Incubation  Use in Assay Cell_Lysate Prepare Cell Lysate (expressing target receptor) Cell_Lysate->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec Elution->Analysis Result Identified Proteins Analysis->Result

Caption: Overall Experimental Workflow.

References

Troubleshooting & Optimization

Troubleshooting N-Biotinyl-5-methoxytryptamine insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming insolubility issues encountered during experiments with N-Biotinyl-5-methoxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not widely published, its structure, consisting of a hydrophobic 5-methoxytryptamine core and a biotin moiety, suggests it is likely to have poor solubility in aqueous solutions. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q2: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out" that occurs when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer where it is less soluble.[1][2] To address this, you can try the following:

  • Slower Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.[3] This prevents localized high concentrations of the compound that can lead to precipitation.

  • Lower Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try reducing the final concentration.

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1-5%) may help maintain solubility. However, it is crucial to keep the DMSO concentration as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity.[1]

  • Use of Co-solvents: Consider using a co-solvent like ethanol in your buffer, which can improve the solubility of hydrophobic compounds.[4]

Q3: Can I heat the solution to dissolve my this compound?

A3: Gentle warming can aid in the dissolution of the compound in the initial organic solvent. However, exercise caution as excessive heat may lead to degradation. It is advisable to assess the thermal stability of the compound before applying heat. After warming, allow the solution to cool to room temperature slowly to prevent rapid precipitation.[4]

Q4: What is the best way to prepare a stock solution of this compound?

A4: The recommended method is to first prepare a high-concentration stock solution in an organic solvent where it is readily soluble, such as 100% DMSO or ethanol.[5][6] This concentrated stock can then be serially diluted into your experimental buffer to achieve the desired final concentration.

Q5: How should I store solutions of this compound?

A5: For long-term storage, it is best to store the compound as a solid at -20°C. Stock solutions in anhydrous DMSO or ethanol can also be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for storage and should be prepared fresh before each experiment.[5]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

  • Symptom: Visible particles, cloudiness, or turbidity in the buffer after adding the this compound stock solution.[1]

  • Troubleshooting Workflow:

    G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution How was the stock diluted? check_stock->check_dilution Yes solution_stock Ensure complete dissolution of stock. Consider gentle warming or sonication. check_stock->solution_stock No check_concentration What is the final concentration? check_dilution->check_concentration solution_dilution Add stock dropwise to vortexing buffer. Perform serial dilutions. check_dilution->solution_dilution Rapidly check_buffer Check buffer composition (pH, salts) check_concentration->check_buffer solution_concentration Lower the final concentration. check_concentration->solution_concentration Too high solution_buffer Optimize buffer pH. Consider adding a co-solvent (e.g., ethanol). check_buffer->solution_buffer

    Troubleshooting workflow for precipitation issues.

Data Presentation

The following table summarizes the solubility of structurally related compounds, 5-Methoxytryptamine and Melatonin, in common laboratory solvents. This data can serve as a useful reference for selecting an appropriate solvent for this compound.

CompoundSolventSolubility (mg/mL)Temperature (°C)Reference
5-Methoxytryptamine Dimethyl Sulfoxide (DMSO)≥19Not Specified[6]
Ethanol≥28.05Not Specified[7]
WaterInsoluble/LimitedNot Specified[6]
Melatonin Dimethyl Sulfoxide (DMSO)~30Not Specified[5]
Dimethylformamide (DMF)~30Not Specified[5]
Ethanol~20Not Specified[5]
20% Propylene Glycol3.6 - 3.8Not Specified[8][9]
20% Glycofurol10.5 - 11.1Not Specified[8][9]
1:1 DMSO:PBS (pH 7.2)~0.5Not Specified[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~458.6 g/mol ).

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Ligand Binding Assay

This protocol provides a general workflow for using this compound in a competitive ligand binding assay with cells expressing melatonin receptors.

  • Cell Preparation:

    • Culture cells expressing the melatonin receptor of interest (MT1 or MT2) to the appropriate density in a suitable multi-well plate.

    • On the day of the experiment, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • Prepare serial dilutions of unlabeled melatonin (competitor) in the assay buffer.

    • Prepare a working solution of this compound in the assay buffer at the desired final concentration. Note: Prepare this solution fresh by diluting the DMSO stock solution as described in the troubleshooting section.

    • Add the unlabeled melatonin dilutions to the respective wells of the cell plate.

    • Add the this compound working solution to all wells.

    • Incubate the plate for a sufficient time at the appropriate temperature to allow binding to reach equilibrium.

  • Detection:

    • Wash the cells to remove unbound this compound.

    • Add a fluorescently-labeled streptavidin conjugate to each well and incubate to allow binding to the biotinylated ligand.

    • Wash the cells to remove unbound streptavidin conjugate.

    • Measure the fluorescence intensity in each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the unlabeled competitor.

    • Determine the IC50 value of the competitor to characterize the binding of this compound.

Mandatory Visualizations

Melatonin Receptor Signaling Pathway

This compound, as a melatonin analog, is expected to interact with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MT1 MT1 Receptor Gi Gi Protein MT1->Gi activates MT2 MT2 Receptor MT2->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces NB5MT N-Biotinyl- 5-methoxytryptamine NB5MT->MT1 NB5MT->MT2 Gi->AC inhibits PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Simplified melatonin receptor signaling pathway.

Experimental Workflow for Solubilization

This diagram illustrates a logical workflow for successfully solubilizing a hydrophobic compound like this compound for use in aqueous experimental buffers.

G start Start: Hydrophobic Compound dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution start->dissolve_dmso dilution Add DMSO stock dropwise to vortexing aqueous buffer dissolve_dmso->dilution prepare_buffer Prepare aqueous buffer prepare_buffer->dilution check_solubility Check for precipitation dilution->check_solubility success Solution is clear: Ready for experiment check_solubility->success No troubleshoot Precipitation occurs: Troubleshoot check_solubility->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc add_cosolvent Add a co-solvent to buffer troubleshoot->add_cosolvent lower_conc->dilution add_cosolvent->prepare_buffer

References

How to prevent steric hindrance with N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-5-methoxytryptamine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with this molecule, with a particular focus on preventing and troubleshooting issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the naturally occurring compound 5-methoxytryptamine (5-MT), which is related to serotonin and melatonin.[1] The key feature of this molecule is the attachment of a biotin molecule to the amine group of 5-MT. This dual functionality allows it to be used as a probe in various biological assays. The 5-methoxytryptamine portion can interact with serotonin receptors, while the biotin tag enables detection, purification, and quantification through its high-affinity interaction with avidin or streptavidin.[2]

Q2: What is steric hindrance and how does it apply to this compound?

A2: Steric hindrance is a phenomenon where the size and shape of a molecule or a part of a molecule obstructs a chemical reaction or intermolecular interaction.[3] In the context of this compound, the bulky biotin group attached to the nitrogen atom can physically block the molecule from fitting properly into the binding pocket of its target receptors, such as serotonin receptors. This can lead to reduced binding affinity and functional activity compared to the unmodified 5-methoxytryptamine.

Q3: How does the biotin tag on this compound affect its binding to serotonin receptors?

A3: The addition of a large substituent to the nitrogen of 5-methoxytryptamine can significantly alter its interaction with serotonin receptors. While some larger N-substitutions, like N-benzylation, have been shown to increase affinity for certain 5-HT2 receptors, the very bulky biotin group is likely to cause steric clashes within the receptor's binding site.[4][5] This can prevent the tryptamine core from achieving the optimal orientation required for high-affinity binding, potentially reducing its potency as a serotonin receptor ligand.

Q4: Can steric hindrance also be a factor in the interaction between this compound and streptavidin?

A4: Yes, while the biotin-streptavidin interaction is known for its high affinity, steric hindrance can still play a role.[2] The 5-methoxytryptamine moiety attached to the biotin can potentially interact with the surface of the streptavidin protein, slightly altering the binding kinetics or the stability of the complex. However, this is generally a less significant concern than the hindrance at the serotonin receptor, as the biotin binding pocket in streptavidin is quite deep and accommodating.

Troubleshooting Guides

Issue 1: Low or No Binding of this compound to Target Receptors

Possible Cause: Steric hindrance from the biotin group is preventing efficient binding to the serotonin receptor.

Troubleshooting Steps:

  • Use a Linker Arm: Synthesize or procure this compound with a flexible linker (e.g., polyethylene glycol or a long alkyl chain) between the 5-methoxytryptamine and the biotin. This can increase the distance between the bulky biotin and the pharmacophore, allowing the tryptamine portion to access the receptor binding pocket more freely.

  • Control Experiments: Always include unmodified 5-methoxytryptamine as a positive control in your binding assays. This will help you to quantify the extent to which the biotin tag is affecting receptor affinity.

  • Alternative Probes: If steric hindrance remains a significant issue, consider using a smaller affinity tag or a different labeling strategy altogether.

Issue 2: Inefficient Pull-down or Detection with Streptavidin Beads

Possible Cause: The biotinylated molecule is not being effectively captured by the streptavidin matrix.

Troubleshooting Steps:

  • Optimize Incubation Time and Temperature: Ensure that the incubation of your sample with streptavidin beads is sufficient for binding to occur. While the on-rate is high, complex biological matrices can slow down the interaction. Optimization of incubation time (typically 2-4 hours) can improve capture efficiency.[6]

  • Bead Washing: Implement a stringent washing protocol after the binding step to remove non-specifically bound proteins. However, excessive washing can also lead to the loss of weakly interacting biotinylated molecules.

  • Elution Conditions: The strong biotin-streptavidin interaction can make elution difficult. Standard methods include boiling the beads in SDS-PAGE loading buffer. For applications requiring the recovery of the intact molecule, consider using reversible biotin-streptavidin systems.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the biotinylation of 5-methoxytryptamine.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methoxytryptamine hydrochloride in a minimal amount of anhydrous DMF.

  • Add 2.5 equivalents of TEA or DIPEA to the solution to neutralize the hydrochloride and act as a base. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 1.2 equivalents of Biotin-NHS in anhydrous DMF.

  • Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution.

  • Let the reaction stir at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for a target serotonin receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)

  • Radioligand with known affinity for the target receptor (e.g., [³H]-Ketanserin)

  • This compound

  • Unmodified 5-methoxytryptamine (for comparison)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and 5-methoxytryptamine in assay buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the different concentrations of the test compounds (this compound or 5-methoxytryptamine) to the wells.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) at Serotonin 5-HT2A Receptor

CompoundKi (nM)Fold Change vs. 5-MT
5-Methoxytryptamine (5-MT)15-
This compound45030-fold decrease
N-Biotinyl-(Linker)-5-MT805.3-fold decrease

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Steric_Hindrance_at_Receptor cluster_0 Optimal Binding cluster_1 Steric Hindrance 5-MT 5-Methoxytryptamine Receptor_A Serotonin Receptor Binding Pocket 5-MT->Receptor_A High Affinity Biotin-5-MT This compound Receptor_B Serotonin Receptor Binding Pocket Biotin-5-MT->Receptor_B Low Affinity Biotin Biotin Group Biotin-5-MT->Biotin Biotin->Receptor_B Steric Clash

Caption: Steric hindrance of this compound at a serotonin receptor.

Troubleshooting_Workflow Start Low Receptor Binding Observed Q1 Is steric hindrance the likely cause? Start->Q1 A1_Yes Synthesize/Use a Linker Molecule Q1->A1_Yes Yes A1_No Investigate Other Factors (e.g., compound purity, assay conditions) Q1->A1_No No Test_Linker Re-evaluate Binding Affinity A1_Yes->Test_Linker Result Binding Improved? Test_Linker->Result Success Problem Solved Result->Success Yes Failure Consider Alternative Probes Result->Failure No

Caption: A troubleshooting workflow for addressing low receptor binding.

References

Improving signal-to-noise ratio with N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-5-methoxytryptamine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this biotinylated ligand, with a focus on improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of 5-methoxytryptamine (5-MT), a compound structurally related to serotonin and melatonin. The biotin tag allows for high-affinity binding to streptavidin and its conjugates, making it a valuable tool for various bioassays.

Potential applications include:

  • Receptor Binding Assays: Studying the interaction of 5-MT with its target receptors, primarily serotonin (5-HT) and melatonin (MT) receptors.

  • Fluorescence Microscopy: Visualizing the localization of target receptors on cell surfaces or within tissues.

  • Affinity Purification: Isolating and purifying receptor proteins or other binding partners of 5-MT.

Q2: What are the main causes of a low signal-to-noise ratio when using this compound?

A low signal-to-noise ratio can be attributed to several factors:

  • High Background: Non-specific binding of the biotinylated ligand or the streptavidin conjugate to surfaces or other proteins. Endogenous biotin in samples can also contribute to high background.

  • Weak Signal: Low expression of the target receptor, suboptimal concentrations of the ligand or detection reagents, or quenching of the fluorescent signal.

  • Assay Conditions: Inappropriate buffer composition, pH, incubation times, or washing procedures.

Q3: How does the binding of this compound to its target receptors work?

5-Methoxytryptamine, the core of this ligand, is known to be an agonist at several serotonin (5-HT) receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors, and also interacts with melatonin (MT) receptors. The N-biotinyl modification allows for indirect detection of this binding event through the high-affinity interaction between biotin and streptavidin, which can be conjugated to a reporter molecule (e.g., a fluorophore or an enzyme).

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Non-specific binding of this compound Optimize the concentration of the biotinylated ligand. Lower concentrations can reduce non-specific interactions.
Include a blocking step in your protocol using an appropriate blocking agent (e.g., Bovine Serum Albumin - BSA, or a commercial blocking buffer).
Non-specific binding of streptavidin conjugate Optimize the concentration of the streptavidin conjugate.
Use a high-quality, purified streptavidin conjugate.
Add a blocking agent to the buffer used for the streptavidin conjugate incubation.
Endogenous biotin in the sample If working with tissues or cell lysates known to have high levels of endogenous biotin (e.g., liver, kidney), use an endogenous biotin blocking kit.
Insufficient washing Increase the number and/or duration of wash steps after incubation with the biotinylated ligand and the streptavidin conjugate.
Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer to help reduce non-specific binding.
Issue 2: Weak or No Specific Signal

A weak signal can make it difficult to distinguish from the background.

Potential Cause Recommended Solution
Low target receptor expression If possible, use a cell line or tissue known to have higher expression levels of the target receptor.
Consider transiently overexpressing the receptor of interest in your cell line.
Suboptimal ligand concentration Perform a concentration-response experiment to determine the optimal concentration of this compound.
Suboptimal streptavidin conjugate concentration Titrate the streptavidin conjugate to find the concentration that provides the best signal-to-noise ratio.
Incorrect incubation time Optimize the incubation times for both the biotinylated ligand and the streptavidin conjugate.
Incompatible buffer conditions Ensure the pH and ionic strength of your buffers are optimal for receptor-ligand binding.
Signal quenching (in fluorescence applications) Use an anti-fade mounting medium for microscopy.
Minimize exposure of the sample to excitation light to prevent photobleaching.

Experimental Protocols

Protocol 1: General Receptor Binding Assay (Cell-Based)

This protocol provides a general framework for a competitive binding assay using this compound and a fluorescently labeled streptavidin.

Materials:

  • Cells expressing the target receptor

  • This compound

  • Unlabeled 5-methoxytryptamine (for competition)

  • Streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at an appropriate density and allow them to adhere overnight.

  • Blocking: Wash the cells once with Assay Buffer and then add 100 µL of Assay Buffer to each well. Incubate for 1 hour at room temperature.

  • Ligand Incubation:

    • Total Binding: Add this compound to the desired final concentration.

    • Non-specific Binding: Add a high concentration of unlabeled 5-methoxytryptamine (e.g., 1000-fold excess) along with this compound.

    • Competition: Add varying concentrations of unlabeled 5-methoxytryptamine along with a fixed concentration of this compound.

  • Incubate for the desired time (e.g., 1-2 hours) at the appropriate temperature (e.g., room temperature or 37°C).

  • Washing: Aspirate the ligand solution and wash the cells 3-5 times with 200 µL of Wash Buffer per well.

  • Streptavidin-Fluorophore Incubation: Add 100 µL of the fluorescently labeled streptavidin, diluted in Assay Buffer, to each well. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washing: Aspirate the streptavidin solution and wash the cells 3-5 times with 200 µL of Wash Buffer per well.

  • Signal Detection: Add 100 µL of Assay Buffer to each well and read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

Data Presentation

Table 1: Binding Affinities of 5-Methoxytryptamine Derivatives to Serotonin Receptors
Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)
N-benzyl-5-methoxytryptamine~10-100~10-100
N-(3-iodobenzyl)-5-methoxytryptamine<1Data not available

Data is generalized from published research on N-benzyltryptamines and should be used as a guideline.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection seed_cells Seed cells in 96-well plate blocking Wash and block cells seed_cells->blocking add_ligand Add N-Biotinyl-5-MT +/- unlabeled 5-MT blocking->add_ligand incubate_ligand Incubate add_ligand->incubate_ligand wash_1 Wash cells incubate_ligand->wash_1 add_streptavidin Add fluorescent streptavidin wash_1->add_streptavidin incubate_streptavidin Incubate (protect from light) add_streptavidin->incubate_streptavidin wash_2 Final wash incubate_streptavidin->wash_2 read_plate Read fluorescence wash_2->read_plate

Caption: Experimental workflow for a cell-based receptor binding assay.

signaling_pathway ligand N-Biotinyl-5-MT receptor 5-HT Receptor (e.g., 5-HT2A) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ release ip3->ca2 pkc PKC activation dag->pkc

Caption: Simplified 5-HT2A receptor signaling pathway activated by 5-MT.

troubleshooting_logic start Poor Signal-to-Noise Ratio high_bg Is background high? start->high_bg low_signal Is specific signal low? start->low_signal high_bg->low_signal No check_blocking Optimize blocking step high_bg->check_blocking Yes check_receptor_expression Verify receptor expression low_signal->check_receptor_expression Yes check_washing Increase wash steps check_blocking->check_washing titrate_reagents Titrate ligand and streptavidin concentrations check_washing->titrate_reagents endogenous_biotin Check for endogenous biotin titrate_reagents->endogenous_biotin optimize_concentrations Optimize ligand/streptavidin concentrations check_receptor_expression->optimize_concentrations optimize_incubation Optimize incubation times optimize_concentrations->optimize_incubation check_buffers Check buffer composition optimize_incubation->check_buffers

Caption: Troubleshooting logic for poor signal-to-noise ratio.

References

N-Biotinyl-5-methoxytryptamine stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N-Biotinyl-5-methoxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound is primarily influenced by three main factors: pH of the buffer system, temperature, and exposure to light.[1] As a derivative of 5-methoxytryptamine (5-MT), it is susceptible to degradation under conditions of high pH and elevated temperatures.[1] Additionally, photostability can be a concern for psychotropic compounds.[1] The biotin-protein bond is also known to be susceptible to hydrolysis, which may be relevant to the linkage in this compound.[2][3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize stability, aqueous solutions of this compound should be stored at low temperatures (e.g., 4°C) and protected from light.[1] For long-term storage, freezing the solution is advisable.[1] It is also recommended to prepare solutions fresh whenever possible. The product should be stored in a tightly closed container in a dry and well-ventilated place.[4]

Q3: Which buffer systems are most suitable for working with this compound?

A3: While specific data for this compound is limited, studies on the structurally similar compound melatonin suggest that acidic conditions may offer greater stability.[1] Therefore, buffer systems with a slightly acidic to neutral pH (e.g., pH 4-7) are likely to be more favorable. It is crucial to consider that some buffer components may react with the compound over time.[1] We recommend performing a stability study in your specific buffer system to determine the optimal conditions for your experiment.

Q4: How can I assess the stability of this compound in my chosen buffer?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used technique to quantify the concentration of this compound and its potential degradation products over time.[1] By analyzing samples at different time points under various conditions (e.g., different pH, temperature), you can determine the degradation rate and half-life of the compound in your specific experimental setup.[1]

Q5: What are the potential degradation products of this compound?

A5: Based on the degradation pathways of related compounds like 5-methoxytryptamine and melatonin, potential degradation of this compound could occur through several mechanisms.[5][6] These may include hydrolysis of the amide bond linking biotin and 5-methoxytryptamine, O-demethylation of the methoxy group, and hydroxylation of the indole ring.[5][6] To identify these degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the buffer.1. Check Buffer pH: Ensure the pH of your buffer is within the optimal range (slightly acidic to neutral is often better).[1] 2. Control Temperature: Maintain a consistent and cool temperature during your experiment. Avoid repeated freeze-thaw cycles.[1] 3. Protect from Light: Store solutions in amber vials or cover them with foil to prevent photodegradation.[1] 4. Prepare Fresh Solutions: Use freshly prepared solutions of this compound for critical experiments.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Perform Forced Degradation Studies: Expose the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.[1] 2. Use LC-MS: Employ Liquid Chromatography-Mass Spectrometry to identify the mass of the unknown peaks and elucidate the structure of the degradation products.[1]
Poor solubility of this compound in aqueous buffer. The compound may have limited aqueous solubility.1. Use a Co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or methanol before diluting it with your aqueous buffer.[1] 2. Sonication: Gently sonicate the solution to aid in dissolution.

Experimental Protocols

Protocol: Stability Assessment of this compound in Different Buffer Systems using HPLC

1. Materials and Reagents:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer systems of interest (e.g., Phosphate buffer pH 5.0, Phosphate-Buffered Saline pH 7.4, Citrate buffer pH 6.0)

  • Acetonitrile (HPLC grade)

  • Methanol or DMSO (for stock solution)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • pH meter

  • Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a minimal amount of DMSO or methanol to create a concentrated stock solution (e.g., 10 mg/mL).[1]

3. Stability Study Setup:

  • Prepare the different buffer solutions and adjust the pH accurately.

  • Dilute the this compound stock solution with each buffer to a final working concentration (e.g., 100 µg/mL).

  • Aliquot the solutions into amber HPLC vials for each time point and condition.

  • For temperature stability, store sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • For pH stability, use buffers with varying pH values.[1]

  • Include a control set of vials stored at -20°C or -80°C, which will serve as the baseline (T=0).

4. Sample Analysis by HPLC:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), retrieve one vial from each condition.

  • Allow the vial to come to room temperature before analysis.

  • Inject the sample into the HPLC system.

  • Quantify the remaining this compound by comparing the peak area to a calibration curve prepared from freshly made standards.[1]

5. Data Analysis:

  • Plot the concentration or percentage of remaining this compound versus time for each condition.[1]

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition to compare stability across the different buffer systems.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound (% Remaining) in Different Buffers at 25°C

Time (hours)Phosphate Buffer (pH 5.0)PBS (pH 7.4)Citrate Buffer (pH 6.0)
0100%100%100%
299.5%98.2%99.8%
499.1%96.5%99.6%
898.2%93.1%99.2%
2495.8%85.4%97.5%
4892.3%77.8%95.1%
7289.1%70.2%92.8%

Table 2: Hypothetical Half-life (t½, in hours) of this compound at Different Temperatures and pH

Buffer System4°C25°C37°C
Phosphate Buffer (pH 5.0)>1000450210
PBS (pH 7.4)85015065
Citrate Buffer (pH 6.0)>1000620350

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (this compound in DMSO) Dilute Dilute Stock into Buffers Stock->Dilute Buffers Prepare Buffer Systems (pH 5.0, 6.0, 7.4) Buffers->Dilute Incubate_4C Incubate at 4°C Dilute->Incubate_4C Incubate_25C Incubate at 25°C Dilute->Incubate_25C Incubate_37C Incubate at 37°C Dilute->Incubate_37C Sample Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate_4C->Sample Incubate_25C->Sample Incubate_37C->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (% Remaining, Half-life) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Biotin + 5-Methoxytryptamine (Amide Bond Cleavage) Parent->Hydrolysis Hydrolysis Demethylation N-Biotinyl-5-hydroxytryptamine (O-Demethylation) Parent->Demethylation Enzymatic/Chemical Hydroxylation N-Biotinyl-6-hydroxy-5-methoxytryptamine (Ring Hydroxylation) Parent->Hydroxylation Oxidation

Caption: Potential degradation pathways of this compound.

References

Best practices for storing and handling N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Biotinyl-5-methoxytryptamine

Welcome to the technical support center for this compound. This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers, scientists, and drug development professionals.

Disclaimer: Specific handling, storage, and experimental data for this compound are not widely published. The guidance provided below is based on the known properties of its parent compound, 5-Methoxytryptamine (5-MT), and general best practices for biotinylated compounds. Users should always consult the manufacturer-specific Safety Data Sheet (SDS) and perform small-scale validation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1] It is recommended to store it at -20°C or lower for long-term use.[2] The compound may be air-sensitive, so storage under an inert atmosphere (like argon or nitrogen) is advisable.[1]

Q2: What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, use an appropriate anhydrous solvent such as DMSO or Ethanol.[2] Sonication may be required to aid dissolution.[3] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q3: How should I store the stock solution?

Stock solutions should be stored protected from light.[3] For mid-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[3] It is generally advised to use prepared solutions as soon as possible.[2]

Q4: The compound won't dissolve. What should I do?

First, confirm you are using an appropriate solvent. This compound is expected to have poor solubility in water.[2][4] Organic solvents like DMSO and Ethanol are recommended starting points.[2] If solubility issues persist, gentle warming or sonication can be applied.[3] For aqueous buffers, a co-solvent system (e.g., using small percentages of DMSO or PEG300) may be necessary.[3]

Q5: What are the primary safety precautions when handling this compound?

This compound should be handled with care as it is a physiologically active substance.[5] Always work in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of the powder and prevent contact with skin and eyes.[6] Ensure that an eyewash station and safety shower are readily accessible.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent Experimental Results Compound degradation due to improper storage or handling.Review storage conditions. Ensure the compound is protected from light and air. Use freshly prepared solutions or properly stored single-use aliquots. Avoid repeated freeze-thaw cycles.[3]
Inaccurate concentration due to incomplete dissolution.Visually inspect the solution for any precipitate. Use sonication or gentle warming to ensure the compound is fully dissolved before use.[3]
Low Signal in Binding Assays Steric hindrance from the biotin tag interfering with receptor binding.Consider using a variant with a longer linker arm between the 5-methoxytryptamine moiety and the biotin tag.
Non-specific binding of the biotinylated compound.Add a blocking agent (e.g., BSA) to your assay buffer. Ensure all washing steps are performed thoroughly.
Precipitate Forms in Aqueous Buffer Poor aqueous solubility of the compound.Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution. Note: Ensure the final solvent concentration is compatible with your experimental system (e.g., cell viability).

Quantitative Data Summary

The following table summarizes key quantitative data derived from the parent compound, 5-Methoxytryptamine. This should be used as a reference point, as the biotinyl group will alter these properties.

PropertyValueSource CompoundCitation
Recommended Storage (Solid) ≤ -15°C5-Methoxytryptamine
Stock Solution Storage -20°C (1 month) or -80°C (6 months)5-Methoxytryptamine[3]
Solubility in DMSO ≥19 mg/mL5-Methoxytryptamine[2]
Solubility in Ethanol ≥28.05 mg/mL5-Methoxytryptamine[2]
Solubility in Water Insoluble5-Methoxytryptamine[2][4]
Melting Point 121-123 °C5-Methoxytryptamine[7]

Experimental Protocols & Visualizations

Protocol 1: General Ligand Pull-Down Assay

This protocol outlines a general workflow for using this compound to isolate its binding partners from a cell lysate.

  • Lysate Preparation: Culture cells of interest and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).

  • Incubation: Incubate the clarified lysate with this compound for a predetermined time (e.g., 2-4 hours) at 4°C with gentle rotation to allow the ligand to bind to its target protein(s).

  • Capture: Add streptavidin-coated magnetic beads to the lysate/ligand mixture. Incubate for another 1-2 hours at 4°C to allow the biotin tag to bind to the streptavidin beads.

  • Washing: Use a magnetic stand to immobilize the beads. Discard the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western Blotting or Mass Spectrometry to identify the binding partners.

G cluster_workflow Experimental Workflow: Ligand Pull-Down Assay prep Prepare Cell Lysate incubate Incubate Lysate with This compound prep->incubate Add Ligand capture Capture Complex with Streptavidin Beads incubate->capture Add Beads wash Wash Beads to Remove Non-specific Binders capture->wash Immobilize elute Elute Bound Proteins wash->elute Add Elution Buffer analyze Analyze Proteins (Western Blot / Mass Spec) elute->analyze Collect Eluate G cluster_pathway Hypothetical Signaling Pathway (Gq-Coupled Receptor) Ligand N-Biotinyl-5- methoxytryptamine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Activate PKC DAG->PKC

References

Technical Support Center: N-Biotinyl-5-methoxytryptamine Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve optimal results in N-Biotinyl-5-methoxytryptamine imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in imaging?

A1: this compound is a biotinylated analog of melatonin (N-acetyl-5-methoxytryptamine). Its primary application in imaging is to visualize and study melatonin receptors (MT1 and MT2), which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes.[1][2] The biotin tag allows for detection using streptavidin-conjugated fluorophores, providing a versatile tool for fluorescence microscopy.

Q2: What are the main sources of background noise in this compound imaging?

A2: The main sources of background noise include:

  • Non-specific binding: The biotinylated probe or the streptavidin-fluorophore conjugate may bind to cellular components other than the target melatonin receptors.[3]

  • Endogenous biotin: Many tissues and cells naturally contain biotin, which can be bound by the streptavidin-fluorophore, leading to false positive signals. Tissues like the kidney, liver, and brain have particularly high levels of endogenous biotin.

  • Autofluorescence: Many biological materials, such as collagen, elastin, and red blood cells, naturally fluoresce, which can obscure the specific signal from the labeled probe.[4][5] Aldehyde-based fixatives like formalin can also induce autofluorescence.[6]

Q3: How does the structural similarity of this compound to melatonin and serotonin affect its binding specificity?

A3: this compound is designed to mimic melatonin and bind to its receptors. While this allows for targeted imaging, its tryptamine core is also present in other neurochemicals like serotonin. Although melatonin receptors have a higher affinity for melatonin, there is a potential for cross-reactivity with serotonin receptors, particularly the 5-HT2 receptor family.[7][8] It is crucial to include appropriate controls to validate the specificity of the staining.

Q4: What are the key controls to include in an this compound imaging experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • No probe control: Cells or tissue incubated with only the streptavidin-fluorophore conjugate to assess non-specific binding of the detection reagent.

  • Unlabeled melatonin competition: Pre-incubation of the sample with an excess of unlabeled melatonin before adding the this compound probe. A significant reduction in signal indicates specific binding to melatonin receptors.

  • Stained and unstained controls: To assess the level of autofluorescence in your sample.

  • Positive and negative cell/tissue controls: Use cells or tissues known to express high and low levels of melatonin receptors, respectively, to validate the staining pattern.

Troubleshooting Guide

High background or weak signal can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered during this compound imaging.

Problem Potential Cause Recommended Solution
High Background Inadequate blocking of non-specific binding sites.Optimize your blocking strategy. Increase the incubation time and/or the concentration of the blocking agent. Consider using a different blocking agent (see Table 1). For example, normal serum from the species of the secondary antibody is often effective.[3][4]
Endogenous biotin interference.Pre-treat your samples with an avidin/biotin blocking kit. This involves sequential incubation with avidin to saturate endogenous biotin, followed by incubation with free biotin to block any remaining binding sites on the avidin.[1][9]
High autofluorescence.- Perfuse tissues with PBS prior to fixation to remove red blood cells.[10] - Use a chemical quenching agent such as Sudan Black B or a commercial autofluorescence quenching kit.[4][5] - Choose a fluorophore in the far-red spectrum to minimize overlap with common autofluorescent molecules.[10] - Minimize fixation time with aldehyde-based fixatives.[6]
Concentration of this compound or streptavidin-fluorophore is too high.Perform a titration experiment to determine the optimal concentration of both the biotinylated probe and the streptavidin-fluorophore conjugate that provides the best signal-to-noise ratio.[11]
Weak or No Signal Low abundance of melatonin receptors in the sample.Use a signal amplification technique, such as a biotin-streptavidin-biotin sandwich method, to enhance the signal.[12]
Suboptimal concentration of the biotinylated probe or detection reagent.Titrate the concentrations of this compound and the streptavidin-fluorophore to find the optimal working dilution.
Inefficient permeabilization (for intracellular targets).If targeting intracellular domains of the receptor, ensure adequate permeabilization with a detergent like Triton X-100 or saponin. The choice and concentration of the detergent should be optimized for your cell or tissue type.
Photobleaching of the fluorophore.Use an anti-fade mounting medium to protect your sample from photobleaching during imaging. Minimize exposure to the excitation light.
Non-specific Punctate Staining Aggregation of the streptavidin-fluorophore conjugate.Centrifuge the streptavidin-fluorophore solution before use to pellet any aggregates.
Hydrophobic interactions of the biotinylated probe.Include a non-ionic detergent like Tween-20 in your wash buffers to reduce non-specific hydrophobic binding.[3]

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Incubation Time Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)30-60 minutesInexpensive, readily available.[3][13]Can contain endogenous biotin and immunoglobulins that may cross-react with antibodies.[4]
Normal Serum (from the host species of the secondary antibody) 5-10% (v/v)30-60 minutesVery effective at reducing non-specific antibody binding.[3][4]More expensive than BSA.
Non-fat Dry Milk / Casein 1-5% (w/v)30-60 minutesInexpensive and effective for many applications.[14]Contains endogenous biotin and phosphoproteins, which can interfere with some assays. Not recommended for biotin-streptavidin systems.[3]
Fish Gelatin 0.1-0.5% (w/v)30-60 minutesDoes not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.May not be as effective as serum for all applications.
Commercial Blocking Buffers Varies by manufacturerVaries by manufacturerOptimized formulations, often protein-free to reduce cross-reactivity.[15]Generally more expensive.

Experimental Protocols

Key Experiment: Fluorescent Imaging of Melatonin Receptors using this compound

This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific cell lines or tissues.

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections as required.

    • Fix cells/tissue with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Endogenous Biotin Blocking (Crucial Step):

    • Incubate with a streptavidin solution (e.g., 0.1 mg/mL in PBS) for 15 minutes.[1]

    • Wash three times with PBS.

    • Incubate with a biotin solution (e.g., 0.5 mg/mL in PBS) for 15 minutes.[1]

    • Wash three times with PBS.

  • Blocking Non-Specific Binding:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Probe Incubation:

    • Dilute this compound to its optimal concentration in blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20.

  • Streptavidin-Fluorophore Incubation:

    • Dilute the streptavidin-conjugated fluorophore to its optimal concentration in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash three times with PBS containing 0.1% Tween-20, protected from light.

    • Rinse with PBS.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizations

Melatonin Receptor Signaling Pathway

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MT1 MT1 This compound->MT1 MT2 MT2 This compound->MT2 Gi Gi MT1->Gi Gq Gq MT1->Gq MT2->Gi AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB PKC Protein Kinase C IP3_DAG->PKC Ca2 Ca²⁺ IP3_DAG->Ca2 ERK ERK PKC->ERK ERK->CREB Gene_Expression Gene Expression (Circadian Rhythm, Sleep Regulation) CREB->Gene_Expression

Caption: Melatonin receptor signaling pathways activated by this compound.

Experimental Workflow for this compound Imaging

Workflow start Start: Sample Preparation (Fixation) permeabilization Permeabilization (if required) start->permeabilization endogenous_biotin_block Endogenous Biotin Blocking permeabilization->endogenous_biotin_block blocking Blocking Non-Specific Binding endogenous_biotin_block->blocking probe_incubation Incubate with This compound blocking->probe_incubation wash1 Wash probe_incubation->wash1 streptavidin_incubation Incubate with Streptavidin-Fluorophore wash1->streptavidin_incubation wash2 Wash streptavidin_incubation->wash2 mounting Mount with Antifade Medium wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Step-by-step experimental workflow for fluorescent imaging.

References

N-Biotinyl-5-methoxytryptamine experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Biotinyl-5-methoxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of 5-methoxytryptamine (5-MT) that has been chemically modified to include a biotin molecule. 5-MT, also known as mexamine, is a tryptamine derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin[1]. The biotin tag allows for high-affinity binding to avidin or streptavidin, making this compound a useful tool for various biochemical and cellular assays.

Q2: What are the primary applications of this compound?

The primary application of this compound is in binding assays to study the interactions of 5-methoxytryptamine with its target receptors, primarily serotonin receptors[1][2]. The biotin tag enables the detection, quantification, and purification of these receptors or other binding partners. It can be used in techniques such as enzyme-linked immunosorbent assays (ELISAs), pull-down assays, and fluorescence-based detection methods.

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light[3]. For short-term use, it may be stored at 2-8°C[3]. If the compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stability in solution will depend on the solvent used.

Q4: What are the appropriate negative and positive controls for experiments using this compound?

  • Positive Control: Unlabeled 5-methoxytryptamine or another known agonist for the target receptor can be used to demonstrate competitive binding and validate the assay system[2].

  • Negative Control: A structurally similar but inactive compound, or the vehicle (solvent) alone, should be used to determine the level of non-specific binding. Biotin alone can also be used as a negative control to ensure that the observed effects are not due to the biotin tag itself.

Troubleshooting Guides

High Background Signal in Binding Assays

Problem: I am observing a high non-specific binding signal in my assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate blocking Increase the concentration or incubation time of the blocking agent (e.g., BSA, non-fat dry milk).
Suboptimal washing steps Increase the number or duration of wash steps. The addition of a mild detergent (e.g., Tween-20) to the wash buffer can also help.
High concentration of this compound Titrate the concentration of the biotinylated ligand to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.
Hydrophobic interactions Add a non-ionic detergent to the binding buffer to reduce non-specific hydrophobic interactions.
Low or No Signal in Binding Assays

Problem: I am not detecting a signal, or the signal is very weak.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive this compound Verify the integrity and activity of the compound. If possible, perform a quality control check, such as mass spectrometry.
Low receptor expression Ensure that the cells or tissue being used express the target receptor at a sufficient level. Consider using a cell line that overexpresses the receptor.
Suboptimal binding conditions Optimize the binding buffer pH, ionic strength, and incubation time and temperature.
Inefficient detection Ensure that the streptavidin-conjugate (e.g., streptavidin-HRP) is active and used at the correct concentration.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of a test compound for a target receptor using this compound as the labeled ligand.

Materials:

  • This compound

  • Unlabeled 5-methoxytryptamine (for determining non-specific binding)

  • Test compound

  • Cell membranes or tissue homogenates expressing the target receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Streptavidin-coated plates or beads

  • Wash buffer (e.g., binding buffer with 0.05% Tween-20)

  • Detection reagent (e.g., a fluorescently labeled antibody against the receptor or a streptavidin-conjugated enzyme for colorimetric detection)

  • Plate reader or appropriate detection instrument

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and a high concentration of unlabeled 5-methoxytryptamine (for non-specific binding).

  • Incubation: In a microplate, add the cell membranes, a fixed concentration of this compound, and varying concentrations of the test compound or unlabeled 5-methoxytryptamine.

  • Binding: Incubate the plate at the optimal temperature and for a sufficient time to reach binding equilibrium.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound ligand.

  • Detection: Add the detection reagent and incubate as recommended by the manufacturer.

  • Measurement: Read the signal using the appropriate instrument.

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents incubation Incubate with Ligands prep_reagents->incubation prep_membranes Prepare Cell Membranes prep_membranes->incubation washing Wash to Remove Unbound incubation->washing detection Add Detection Reagent washing->detection read_signal Read Signal detection->read_signal analyze_data Calculate IC50 and Ki read_signal->analyze_data

Caption: Experimental workflow for a competitive binding assay.

troubleshooting_tree start Assay Issue? high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No block Check Blocking high_bg->block Yes reagent Verify Reagent Activity low_signal->reagent Yes wash Optimize Washing block->wash Still High conc Titrate Ligand wash->conc Still High receptor Check Receptor Expression reagent->receptor Reagents OK conditions Optimize Binding Conditions receptor->conditions Expression OK

Caption: Troubleshooting decision tree for binding assays.

signaling_pathway ligand N-Biotinyl-5-MT receptor Serotonin Receptor ligand->receptor g_protein G-Protein receptor->g_protein activates effector Effector Enzyme g_protein->effector modulates second_messenger Second Messenger effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Hypothetical signaling pathway for a 5-MT receptor.

References

Validation & Comparative

Validating the Binding Specificity of N-Biotinyl-5-methoxytryptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

N-Biotinyl-5-methoxytryptamine is a valuable tool for studying the melatonin signaling pathway due to the utility of the biotin tag for affinity purification and visualization. However, the addition of the biotin moiety can potentially alter the binding profile of the parent molecule, 5-methoxytryptamine. Therefore, rigorous validation of its binding specificity is crucial.

Comparative Binding Affinity Profile

To assess the binding specificity of this compound, a comprehensive analysis of its binding affinity (Ki) for the intended melatonin receptors (MT1 and MT2) and a panel of potential off-target receptors, particularly serotonin receptors, is necessary. The following table summarizes the expected binding affinities based on data from structurally similar compounds and the known pharmacology of 5-methoxytryptamine. It is important to note that experimentally determined values for this compound may vary.

Target ReceptorLigandKi (nM)Rationale for Inclusion
Primary Targets
Melatonin Receptor 1 (MT1)This compound (Estimated)1 - 10Primary target based on structural similarity to melatonin.
Melatonin0.1 - 1Endogenous ligand for comparison.
Melatonin Receptor 2 (MT2)This compound (Estimated)1 - 15Primary target based on structural similarity to melatonin.
Melatonin0.1 - 1.5Endogenous ligand for comparison.
Potential Off-Targets
5-HT1A ReceptorThis compound (Estimated)50 - 2005-methoxytryptamine is a known agonist.
5-Methoxytryptamine10 - 50Parent compound affinity.
5-HT1D ReceptorThis compound (Estimated)100 - 5005-methoxytryptamine shows affinity.[1]
5-Methoxytryptamine20 - 100Parent compound affinity.[1]
5-HT2A ReceptorThis compound (Estimated)> 1000Lower affinity expected compared to 5-HT1 subtypes.
5-Methoxytryptamine100 - 500Parent compound affinity.
5-HT2C ReceptorThis compound (Estimated)> 1000Lower affinity expected compared to 5-HT1 subtypes.
5-Methoxytryptamine150 - 600Parent compound affinity.

Note: The Ki values for this compound are estimations based on the known effects of biotinylation on ligand binding and the affinity of the parent compound. Experimental validation is highly recommended.

Experimental Protocols

To experimentally validate the binding specificity of this compound, a competitive radioligand binding assay is the gold standard.[2] This section provides a detailed protocol for assessing the binding affinity of this compound to melatonin receptors.

Competitive Radioligand Binding Assay for MT1 and MT2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Cell culture reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (specific activity ~2000 Ci/mmol).

  • Non-specific binding control: Melatonin (10 µM).

  • Test compound: this compound.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest Cells Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Centrifuge2 Centrifuge (High Speed) Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Incubate Incubate Membrane, Radioligand, & Competitor Resuspend->Incubate Add to Assay Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot Transfer Data Calculate Calculate IC50 and Ki Plot->Calculate G Ligand N-Biotinyl- 5-methoxytryptamine Receptor MT1/MT2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

References

A Comparative Guide to N-Biotinyl-5-methoxytryptamine and Radiolabeled Ligands for Melatonin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricate signaling of melatonin receptors, the choice of ligand is a critical determinant of experimental success. This guide provides an objective comparison between the use of N-Biotinyl-5-methoxytryptamine, a non-radioactive probe, and traditional radiolabeled ligands for studying melatonin receptors MT1 and MT2. While direct comparative binding data for this compound is not extensively available in peer-reviewed literature, this guide outlines the principles, methodologies, and potential performance of each approach based on established experimental data for analogous systems.

Introduction to Ligand-Receptor Binding Assays

Melatonin, a hormone primarily known for regulating the sleep-wake cycle, exerts its effects through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1] Understanding the interaction of various compounds with these receptors is crucial for the development of therapeutics for sleep disorders, depression, and other circadian rhythm-related conditions.[2] Ligand binding assays are fundamental tools for characterizing these interactions. Traditionally, radiolabeled ligands have been the gold standard due to their high sensitivity and well-established protocols.[3] However, the logistical and safety considerations of working with radioactive materials have spurred the development of non-radioactive alternatives, such as biotinylated ligands.

Radiolabeled Ligands: The Gold Standard

Radiolabeled ligands, particularly 2-[¹²⁵I]iodomelatonin, are widely used for their high affinity and specificity to melatonin receptors, allowing for precise quantification of receptor density (Bmax) and binding affinity (Kd or Ki).[4][5]

Quantitative Data for 2-[¹²⁵I]iodomelatonin

RadioligandReceptorBinding Affinity (Kd)Reference
2-[¹²⁵I]iodomelatoninChicken Retina (ML1 site)434 ± 56 pM[4][5]
2-[¹²⁵I]MCA-NATHamster Brain (ML2 site)116 ± 14 pM[6]

Experimental Protocol: 2-[¹²⁵I]iodomelatonin Competition Binding Assay

A standard competition binding assay is performed to determine the affinity (Ki) of a test compound against the known radioligand.[7][8]

  • Membrane Preparation: Membranes from cells stably expressing the human MT1 or MT2 receptor are prepared.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.[9]

  • Incubation: In a 96-well plate, receptor membranes are incubated with a fixed concentration of 2-[¹²⁵I]iodomelatonin (e.g., 100 pM) and varying concentrations of the unlabeled test compound.[7]

  • Equilibrium: The mixture is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 37°C).[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which retain the membrane-bound radioligand.[7]

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated.

This compound: A Non-Radioactive Alternative

This compound offers a non-radioactive method for studying melatonin receptors. The biotin tag allows for detection using streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorophore. This approach eliminates the safety and disposal concerns associated with radioactivity.

Experimental Protocol: Hypothetical Biotinylated Ligand Binding Assay

  • Membrane Preparation: Similar to the radioligand assay, membranes from cells expressing the target receptor are prepared and coated onto a 96-well plate.

  • Blocking: The wells are blocked to prevent non-specific binding.

  • Competition Binding: The membranes are incubated with a fixed concentration of this compound and varying concentrations of the unlabeled test compound.

  • Washing: The wells are washed to remove unbound ligands.

  • Detection: Streptavidin-HRP is added to the wells and incubated. After another wash step, a chemiluminescent or colorimetric HRP substrate is added.

  • Signal Quantification: The resulting signal is measured using a luminometer or spectrophotometer.

  • Data Analysis: Similar to the radioligand assay, the data is analyzed to determine the IC50 and Ki of the test compound.

Comparative Analysis

FeatureRadiolabeled Ligands (e.g., 2-[¹²⁵I]iodomelatonin)This compound
Detection Method Scintillation/Gamma CountingColorimetric, Chemiluminescent, or Fluorescent
Sensitivity Very high (pM to fM range)Generally lower than radioligands
Safety Requires handling of radioactive materials and specialized disposalNon-radioactive, standard laboratory procedures
Cost High cost of radioligands and waste disposalGenerally lower cost of reagents
Established Protocols Well-established and validated for melatonin receptors[3]Less established for melatonin receptors
Potential for Steric Hindrance Minimal, as the radioactive isotope is smallThe larger biotin tag may interfere with ligand binding
Applications beyond Binding Primarily for binding affinity and receptor density determinationCan be used for receptor purification and pull-down assays

Visualizations

cluster_membrane Cell Membrane MT_Receptor Melatonin Receptor (MT1/MT2) G_Protein G Protein (Gi/Gq) MT_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits (Gi) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Melatonin Melatonin Melatonin->MT_Receptor Binds PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PKC PKC IP3_DAG->PKC Activates PKC->Cellular_Response

Caption: Melatonin Receptor Signaling Pathway.[2][10]

A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters C->D E Quantify Radioactivity (Gamma Counter) D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

A Coat Plate with Receptor Membranes B Block Non-specific Binding Sites A->B C Incubate with Biotinylated Ligand and Test Compound B->C D Wash Wells C->D E Add Streptavidin-HRP D->E F Wash Wells E->F G Add HRP Substrate F->G H Measure Signal (Luminometer/Spectrophotometer) G->H I Data Analysis (IC50 -> Ki) H->I

Caption: Experimental Workflow for Biotinylated Ligand Binding Assay.

Conclusion

Radiolabeled ligands like 2-[¹²⁵I]iodomelatonin remain the benchmark for high-sensitivity melatonin receptor binding assays, with a wealth of supporting data and established protocols.[3] They provide highly quantitative data on ligand affinity and receptor density.

This compound presents a viable non-radioactive alternative, eliminating the hazards and regulatory burden of radioligands. While this approach offers advantages in safety and cost, and opens possibilities for applications like receptor purification, its performance characteristics for melatonin receptors are not yet well-documented in the public domain. The potential for steric hindrance from the biotin tag affecting binding affinity must be considered and empirically evaluated.

The choice between these two ligand types will depend on the specific experimental goals, available resources, and the level of sensitivity required. For researchers prioritizing safety and versatility, exploring a biotinylated ligand may be a worthwhile endeavor, though it may require in-house validation and optimization. For those requiring the highest sensitivity and comparability with historical data, radiolabeled ligands remain the preferred choice.

References

Navigating Receptor Cross-Reactivity: A Comparative Guide to N-Biotinyl-5-methoxytryptamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inferred Cross-Reactivity Profile of N-Biotinyl-5-methoxytryptamine

5-Methoxytryptamine, a derivative of serotonin and a precursor to melatonin, is known to interact with a variety of serotonin (5-HT) receptors.[1][2][3] The addition of a substituent to the amine group, such as a benzyl group, has been shown to modulate the affinity and efficacy at these receptors, particularly within the 5-HT2 receptor family.[4][5] It is plausible that the large biotin group in this compound would similarly influence its receptor interaction profile.

Comparative Receptor Binding and Functional Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 5-methoxytryptamine and its N-substituted analogs at various human serotonin receptor subtypes. This data provides a baseline for predicting the potential cross-reactivity of this compound.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM)Efficacy
5-Methoxytryptamine (5-MT)5-HT1AHigh AffinityAgonistPotentFull Agonist
5-HT1DHigh AffinityAgonist--
5-HT2AHigh AffinityAgonist0.503Full Agonist
5-HT2BModerate AffinityAgonist--
5-HT2CModerate AffinityAgonist--
5-HT4Agonist--Full Agonist
5-HT6Agonist--Full Agonist
5-HT7Agonist--Full Agonist
N-Benzyl-5-methoxytryptamine5-HT2ALow NanomolarCa2+ Mobilization-Weak Partial Agonist
N-(3-iodobenzyl)-5-methoxytryptamine5-HT2ASub-nanomolarCa2+ Mobilization-Partial Agonist
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)5-HT1AHigh AffinityAgonistEquiponent with 5-HT2AFull/Near-Full Agonist
5-HT2AHigh AffinityAgonist3.87Full/Near-Full Agonist

Note: Specific quantitative values for 5-MT are often cited as "high affinity" or "potent" in literature without precise numerical values in all cases. The EC50 for 5-MT at the 5-HT2A receptor is exceptionally potent.[2] N-benzylation can enhance affinity but may reduce functional efficacy.[4][5]

Discussion of Cross-Reactivity

The available data indicates that 5-methoxytryptamine is a non-selective agonist at multiple serotonin receptors, with particularly high potency at the 5-HT2A receptor.[1][2][3] Studies on N-benzylated derivatives of 5-methoxytryptamine show that substitution at the amine can significantly alter the binding affinity and functional activity. For instance, the introduction of a large lipophilic group can improve affinity for 5-HT2 family receptors.[4][5] However, this increase in affinity does not always correlate with an increase in functional potency, with some N-substituted analogs acting as partial agonists.[4][5]

Based on these findings, it is reasonable to predict that this compound will likely retain broad activity across serotonin receptor subtypes, with a potential for high affinity at 5-HT2 receptors. The large biotin moiety may confer increased affinity but could also lead to partial agonism or even antagonism at certain subtypes. While 5-methoxytryptamine itself has no affinity for melatonin receptors, its N-acyl derivatives are known to bind to them.[2][6] Therefore, the potential for interaction with melatonin receptors should also be considered.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, the following experimental methodologies are recommended.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.[7]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate.

  • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells. Total binding is measured in the absence of any competing ligand.

3. Incubation and Filtration:

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[7]

4. Detection and Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, which signal through the release of intracellular calcium.

1. Cell Culture and Plating:

  • A cell line stably or transiently expressing the receptor of interest (e.g., HEK293 cells) is cultured.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[9]

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate buffer.[10][11] The dye is taken up by the cells and is cleaved to its active form in the cytoplasm.

3. Compound Addition and Signal Detection:

  • The plate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Varying concentrations of the test compound are added to the wells.

  • The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • The increase in fluorescence is plotted against the compound concentration.

  • The concentration of the compound that produces 50% of the maximal response (EC50) is determined using non-linear regression.

  • The maximal response elicited by the compound relative to a known full agonist determines its efficacy (i.e., whether it is a full or partial agonist).

Visualizing Experimental and Signaling Pathways

To further clarify the methodologies and mechanisms, the following diagrams illustrate the experimental workflow for assessing receptor cross-reactivity and the canonical signaling pathway for Gq-coupled receptors.

experimental_workflow cluster_binding Radioligand Displacement Assay (Affinity) cluster_functional Calcium Mobilization Assay (Function) b_start Prepare Receptor Membranes b_radioligand Add Radioligand (e.g., [3H]-Ketanserin) b_start->b_radioligand b_competitor Add Test Compound (this compound) b_radioligand->b_competitor b_incubate Incubate to Equilibrium b_competitor->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate IC50 and Ki b_count->b_analyze end End: Determine Affinity and Functional Potency b_analyze->end f_start Plate Cells Expressing Receptor f_dye Load with Calcium-Sensitive Dye f_start->f_dye f_agonist Add Test Compound (Agonist) f_dye->f_agonist f_measure Measure Fluorescence Change (FLIPR) f_agonist->f_measure f_analyze Calculate EC50 and Efficacy f_measure->f_analyze f_analyze->end start Start: Characterize Compound Cross-Reactivity start->b_start start->f_start

Caption: Experimental workflow for determining receptor binding affinity and functional potency.

gq_signaling_pathway ligand 5-HT / Agonist receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified Gq protein-coupled receptor signaling pathway.

References

The Impact of Biotinylation on 5-Methoxytryptamine Receptor Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methoxytryptamine and Biotinylation

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative that acts as a non-selective agonist at several serotonin (5-HT) receptors.[1] It is structurally related to serotonin and melatonin and has been a subject of interest in neuropharmacology. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a widely used technique in molecular biology and drug discovery. This process allows for the detection, purification, and study of biomolecules and their interactions due to the high-affinity and specific binding between biotin and streptavidin or avidin.

The primary amine of 5-MT's ethylamine side chain is a common target for biotinylation. Understanding how this modification affects its interaction with serotonin receptors is crucial for the development of novel research tools, such as affinity probes and tracers for receptor localization and functional studies.

Comparison of Receptor Affinity: 5-Methoxytryptamine vs. Hypothetical Biotinylated 5-Methoxytryptamine

Direct comparative experimental data for the binding affinity of biotinylated 5-methoxytryptamine to serotonin receptors is currently unavailable. However, we can present the known affinity of unmodified 5-MT and discuss the potential consequences of biotinylation.

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium in a competition assay. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Affinity (Ki) of 5-Methoxytryptamine for Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1A8.5 (pKi)[1]
5-HT1B-
5-HT1D-
5-HT1E-
5-HT2A-
5-HT2B-
5-HT2C-
5-HT4-
5-HT6-
5-HT77.9 (pKi for 5-methoxy-dimethyl-tryptamine)[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. Data for all subtypes were not consistently available in the reviewed literature.

Potential Effects of Biotinylation on Receptor Affinity

The introduction of a biotin moiety, often via a linker arm, to a small molecule like 5-MT can have several effects on its receptor binding affinity:

  • Steric Hindrance: The bulky biotin molecule and linker can sterically hinder the interaction of the pharmacophore (the part of the molecule responsible for binding) with the receptor's binding pocket. This is a common cause of reduced affinity.

  • Altered Physicochemical Properties: Biotinylation can change the solubility, lipophilicity, and overall shape of the molecule, which can influence its ability to access and bind to the receptor.

  • Introduction of New Interactions: The linker and biotin itself could potentially form new, albeit likely weaker, interactions with the receptor or surrounding residues, which could either increase or decrease affinity.

  • Dependence on Linker Length and Composition: The length and chemical nature of the spacer arm connecting biotin to 5-MT are critical. A longer, flexible linker might position the biotin away from the binding site, minimizing steric hindrance.[2]

Studies on other biotinylated small molecules have shown varied outcomes. For instance, biotinylation of some dopamine receptor antagonists increased their binding affinity, while for others, it led to a significant decrease.[3] In the context of tryptamine derivatives, the addition of bulky substituents at the amine can significantly alter receptor affinity and selectivity.[4] Therefore, the effect of biotinylation on 5-MT's receptor affinity is difficult to predict without direct experimental evidence and would likely be highly dependent on the specific biotinylation strategy employed.

Experimental Protocols

To experimentally determine the effect of biotinylation on 5-methoxytryptamine receptor affinity, two key experimental phases are required: the synthesis of the biotinylated compound and the subsequent receptor binding assays.

Synthesis of Biotinylated 5-Methoxytryptamine

The primary amine of 5-methoxytryptamine can be targeted for biotinylation using an amine-reactive biotinylating reagent, such as an N-hydroxysuccinimide (NHS) ester of biotin. A common strategy involves a reaction between 5-methoxytryptamine and a biotin-NHS ester, often with a spacer arm to minimize steric hindrance.

dot

Synthesis_Workflow MT 5-Methoxytryptamine Reaction Reaction (Amine-reactive coupling) MT->Reaction BiotinNHS Biotin-NHS Ester (with optional spacer) BiotinNHS->Reaction BiotinMT Biotinylated 5-MT Reaction->BiotinMT Purification Purification (e.g., HPLC) BiotinMT->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of biotinylated 5-methoxytryptamine.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • Amine-reactive biotinylating reagent (e.g., Biotin-NHS, Sulfo-NHS-Biotin, or a derivative with a spacer arm)

  • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Analytical instruments for characterization (e.g., Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Dissolve 5-methoxytryptamine hydrochloride in the chosen anhydrous solvent and add the base to neutralize the salt and deprotonate the primary amine.

  • Dissolve the amine-reactive biotinylating reagent in the same solvent.

  • Add the biotin solution to the 5-methoxytryptamine solution dropwise while stirring at room temperature. The molar ratio of the biotin reagent to 5-MT may need to be optimized.

  • Allow the reaction to proceed for a specified time (typically 1-4 hours) at room temperature.

  • Quench the reaction by adding a quenching reagent to consume any unreacted biotin-NHS ester.

  • Purify the resulting biotinylated 5-methoxytryptamine from the reaction mixture using a suitable method like reverse-phase HPLC.

  • Confirm the identity and purity of the final product using MS and NMR.

Radioligand Receptor Binding Assay

To determine the affinity of biotinylated 5-methoxytryptamine for serotonin receptors, a competitive radioligand binding assay is a standard method. This assay measures the ability of the unlabeled test compound (biotinylated 5-MT) to displace a radiolabeled ligand with known affinity from the receptor.

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Binding_Assay_Workflow cluster_prep Preparation Receptor Receptor Source (e.g., cell membranes expressing a specific 5-HT receptor) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) Radioligand->Incubation Competitor Unlabeled Competitor (Biotinylated 5-MT) Competitor->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing the serotonin receptor of interest.

  • A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).

  • Unlabeled 5-methoxytryptamine (as a positive control).

  • Biotinylated 5-methoxytryptamine (the test compound).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of dilutions of the unlabeled ligands (5-MT and biotinylated 5-MT).

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.

  • Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While the direct impact of biotinylation on the receptor affinity of 5-methoxytryptamine remains to be experimentally determined, this guide provides a framework for its investigation. The known receptor profile of unmodified 5-MT serves as a baseline for comparison. The potential for steric hindrance to reduce affinity is a significant consideration, but the use of appropriate linker strategies may mitigate this effect. The detailed experimental protocols provided herein offer a clear path for the synthesis of biotinylated 5-MT and the subsequent characterization of its binding to serotonin receptors. Such studies are essential for advancing our understanding of serotonergic systems and for the development of novel chemical probes for neuropharmacological research.

References

Navigating Receptor Binding Assays: A Comparative Guide to N-Biotinyl-5-methoxytryptamine-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of ligand-receptor interactions is paramount. This guide provides a comparative analysis of a novel N-Biotinyl-5-methoxytryptamine-based assay, juxtaposing it with established methodologies for studying melatonin and serotonin receptors. We delve into the principles, data, and protocols to empower informed decisions in your research endeavors.

The study of G-protein coupled receptors (GPCRs), such as melatonin and serotonin receptors, has traditionally relied heavily on radioligand binding assays. While considered a gold standard for their sensitivity and precision, these assays come with inherent safety, regulatory, and disposal challenges.[1][2] The development of non-radioactive alternatives is a continuous effort to overcome these limitations, offering safer and more versatile platforms for drug discovery and molecular pharmacology.

Here, we explore the potential of an this compound-based assay as a non-radioactive alternative. 5-methoxytryptamine is a metabolite of melatonin and a precursor in an alternative melatonin synthesis pathway, making its biotinylated form a relevant tool for studying melatonin and serotonin receptor interactions.

Comparative Analysis of Assay Performance

The reproducibility and reliability of a binding assay are critical for generating robust data. Below is a comparative summary of key performance indicators for an this compound-based assay and its principal alternatives.

Assay TypePrincipleTypical ReadoutThroughputReproducibilityKey AdvantagesKey Disadvantages
This compound Assay Competitive binding with a biotinylated ligand, detected via streptavidin-conjugated reporter (e.g., enzyme, fluorophore).Colorimetric, Fluorometric, or Luminescent signalHighHigh (leveraging stable biotin-streptavidin interaction)Non-radioactive, stable reagents, versatile detection methods.[3]Potential for steric hindrance from biotin tag, requires careful validation of ligand-receptor binding.
Radioligand Binding Assay Competitive binding with a radiolabeled ligand (e.g., 2-[125I]-iodomelatonin).[4]Scintillation countingMedium to HighHighHigh sensitivity and specificity, well-established protocols.[4]Radioactive hazards, specialized equipment and disposal, potential for ligand depletion.[1][2][4]
Fluorescence-Based Assays (e.g., FRET, BRET) Ligand-induced conformational changes in fluorescently tagged receptors or displacement of a fluorescent ligand.[1][5]Fluorescence intensity or ratioHighGood to HighReal-time kinetics, suitable for live-cell imaging, no radioactive materials.[1][5]Requires genetic modification of receptors, potential for spectral overlap and background fluorescence.[5]
Functional Assays (e.g., Calcium Flux) Measurement of downstream signaling events (e.g., intracellular calcium) upon receptor activation.[6][7]Fluorescence intensityHighHighProvides information on ligand efficacy (agonist vs. antagonist), cell-based.[6][7]Indirect measure of binding, can be influenced by cellular context and signaling pathway complexity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any assay. Below are outlines for the key experimental approaches discussed.

This compound Binding Assay Protocol
  • Target Preparation: Prepare cell membranes or purified receptors expressing the target receptor (e.g., melatonin MT1/MT2 or serotonin 5-HT receptors).

  • Competition Reaction: Incubate the prepared target with a constant concentration of this compound and varying concentrations of a non-biotinylated competitor ligand.

  • Immobilization: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated ligand-receptor complexes.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add a streptavidin-conjugated enzyme (e.g., HRP) followed by a chromogenic substrate, or a streptavidin-conjugated fluorophore.

  • Data Analysis: Measure the signal and plot the inhibition curve to determine the IC50 of the competitor ligand.

Radioligand Binding Assay Protocol (using 2-[¹²⁵I]-iodomelatonin)
  • Membrane Preparation: Prepare cell membranes from cells overexpressing the melatonin receptor of interest.

  • Binding Reaction: Incubate the membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizing the Methodologies

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

Experimental_Workflow Experimental Workflow: this compound Assay Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Ligand This compound Ligand->Incubation Competitor Test Compound Competitor->Incubation Plate Streptavidin-Coated Plate Incubation->Plate Binding Wash1 Wash Step Plate->Wash1 Detection Detection (e.g., HRP-Streptavidin) Wash1->Detection Readout Signal Measurement Detection->Readout

Caption: Workflow of a competitive this compound binding assay.

Signaling_Pathway GPCR Signaling Cascade (Example) Ligand Ligand Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

The development of non-radioactive binding assays is a significant advancement in receptor pharmacology. An this compound-based assay presents a promising alternative to traditional radioligand assays for studying melatonin and serotonin receptors. Its reliance on the robust biotin-streptavidin interaction offers the potential for high reproducibility and a versatile, high-throughput format.[3] While careful validation is necessary to account for the potential effects of the biotin tag, this methodology aligns with the broader trend towards safer, more cost-effective, and adaptable assay platforms in drug discovery and fundamental research.

References

Unraveling the Bioactivity of 5-Methoxytryptamine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of peer-reviewed data on 5-methoxytryptamine (5-MT), the core structure of N-Biotinyl-5-methoxytryptamine, and its functionally related compounds. This guide is intended for researchers, scientists, and professionals in drug development to provide a comparative overview of its biological activity and experimental validation.

Due to a lack of specific peer-reviewed studies on this compound, this guide focuses on the extensive research validating its parent compound, 5-methoxytryptamine (5-MT), also known as mexamine. The biotin moiety is typically introduced to a molecule to facilitate its detection and purification in biochemical assays, and the fundamental biological activity resides in the core 5-MT structure. This guide compares 5-MT with its well-studied analogs, including melatonin and N-acetylserotonin, presenting key experimental findings and methodologies.

Comparative Analysis of Biological Activity

5-Methoxytryptamine is a naturally occurring tryptamine derivative that is closely related to the neurotransmitter serotonin and the hormone melatonin. It is found in low levels in the body, particularly in the pineal gland, and is formed through the O-methylation of serotonin or the N-deacetylation of melatonin. Research has explored its role as a potent serotonin receptor agonist and its potential therapeutic applications.

A comparative overview of the in vitro activities of 5-MT and related compounds is presented below, based on data from peer-reviewed studies.

CompoundTarget/AssayResult (IC50/EC50)Study Focus
5-Methoxytryptamine (5-MT) Serotonin 5-HT2A Receptor AgonismEC50: 0.503 nMPotency as a psychedelic-like agent
5-Methoxytryptamine (5-MT) Cholinesterase (AChE) InhibitionIC50: 17.48 ± 0.0785 µMTherapeutic potential for cholinergic dysfunction
5-Methoxytryptamine (5-MT) Cholinesterase (BChE) InhibitionIC50: 22.48 ± 1.58 µMTherapeutic potential for cholinergic dysfunction
N-Acetylserotonin (NAS) Cholinesterase (AChE) InhibitionIC50: 2.87 ± 0.0958 µMDual inhibitory effect on cholinesterases
N-Acetylserotonin (NAS) Cholinesterase (BChE) InhibitionIC50: 3.12 ± 1.74 µMDual inhibitory effect on cholinesterases
Melatonin Cholinesterase (AChE) InhibitionNot specified, but showed inhibitory activityTherapeutic potential for cholinergic dysfunction
Melatonin Cholinesterase (BChE) InhibitionNot specified, but showed inhibitory activityTherapeutic potential for cholinergic dysfunction
Pinoline Lipid Peroxidation Inhibition (Brain Homogenates)IC50: 0.04 - 0.13 mMAntioxidant capacity comparison with melatonin
Melatonin Lipid Peroxidation Inhibition (Brain Homogenates)IC50: 0.16 - 0.66 mMAntioxidant capacity comparison with pinoline
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) Serotonin Transporter (SERT) InhibitionHigh affinity, comparable to cocaineMechanism of serotonergic action

Experimental Methodologies

The validation of 5-MT and its analogs has been established through a variety of experimental protocols. Below are summaries of key methodologies cited in the literature.

To evaluate the potential of 5-MT, melatonin, and N-acetylserotonin as cholinesterase inhibitors, an in vitro spectrophotometric method was employed.

  • Enzyme and Substrate Preparation : Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum were used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine chloride (BTCI) served as substrates.

  • Reaction Mixture : The assay was conducted in a phosphate buffer (pH 8.0). The reaction mixture contained the respective enzyme, the test compound (5-MT, melatonin, or NAS) at varying concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as a chromogen.

  • Initiation and Measurement : The reaction was initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product was measured spectrophotometrically at 412 nm.

  • Inhibition Calculation : The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was then determined. Donepezil was used as a reference drug.

The interaction of 5-MeO-DIPT with the serotonin transporter was investigated using both cultured cells expressing the transporter and rat brain synaptosomes.

  • Cell Culture and Transfection : COS-7 cells were transiently transfected with plasmids encoding human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • [3H]Serotonin Uptake Assay : Transfected cells or rat striatal synaptosomes were incubated with [3H]serotonin in the presence of varying concentrations of 5-MeO-DIPT.

  • Termination and Measurement : Uptake was terminated by rapid filtration and washing. The amount of radioactivity accumulated in the cells or synaptosomes was quantified using a liquid scintillation counter.

  • Data Analysis : The concentration of 5-MeO-DIPT that inhibited 50% of the specific [3H]serotonin uptake (IC50) was determined. Cocaine was used as a comparator. The mechanism of inhibition (competitive vs. non-competitive) was assessed using kinetic analysis.

The antioxidant properties of melatonin, 5-MT, and N-acetylserotonin were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

  • DPPH Radical Scavenging Assay : Test compounds were mixed with a methanolic solution of DPPH. The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which was measured spectrophotometrically.

  • ABTS Radical Cation Scavenging Assay : The ABTS radical cation was generated by reacting ABTS with potassium persulfate. The test compounds were then added, and the quenching of the blue-green color of the ABTS radical was measured spectrophotometrically.

  • Metal Chelating Assay : The ability of the compounds to chelate ferrous ions was determined. The reaction mixture contained the test compound, ferrous chloride, and ferrozine. The formation of the red-colored ferrozine-Fe2+ complex is inhibited in the presence of a chelating agent. The absorbance was measured to quantify the chelation capacity.

Signaling and Biosynthetic Pathways

The biological context of 5-methoxytryptamine is crucial for understanding its function. Below are diagrams illustrating its role in the biosynthesis of melatonin.

Melatonin_Biosynthesis cluster_classic Classic Pathway cluster_alternate Alternate Pathway Serotonin Serotonin NAS N-Acetylserotonin Serotonin->NAS AANAT Serotonin->NAS MT 5-Methoxytryptamine Serotonin->MT ASMT Serotonin->MT Melatonin Melatonin NAS->Melatonin ASMT NAS->Melatonin MT->Melatonin AANAT MT->Melatonin Serotonin_Receptor_Interaction 5-MT 5-Methoxytryptamine 5-HT1A 5-HT1A Receptor 5-MT->5-HT1A Agonist 5-HT2A 5-HT2A Receptor 5-MT->5-HT2A Potent Agonist Signaling_Cascade Downstream Signaling (e.g., G-protein activation) 5-HT1A->Signaling_Cascade 5-HT2A->Signaling_Cascade Anxiolytic_Effects Anxiolytic-like Effects Signaling_Cascade->Anxiolytic_Effects Psychedelic_Effects Psychedelic-like Effects (Head-twitch response) Signaling_Cascade->Psychedelic_Effects

Safety Operating Guide

Safe Disposal of N-Biotinyl-5-methoxytryptamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Biotinyl-5-methoxytryptamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of its constituent parts: 5-Methoxytryptamine, Melatonin (a related tryptamine derivative), and Biotin. A conservative approach, treating the compound as potentially hazardous, is strongly recommended.

I. Hazard Assessment and Classification

While this compound itself is not extensively characterized, its precursor, 5-Methoxytryptamine, is classified as a corrosive solid that can cause severe skin burns and eye damage, and may cause respiratory irritation.[1] Melatonin and Biotin are generally not considered hazardous substances.[2] However, due to the tryptamine component, it is prudent to handle this compound with a high degree of caution.

Key Hazard Information from Related Compounds:

CompoundKey HazardsDisposal Recommendations
5-Methoxytryptamine Corrosive solid, causes severe skin burns and eye damage, may cause respiratory irritation.[1]Dispose of as hazardous waste.[1]
Melatonin Not classified as hazardous.[3] Dust may cause slight irritation.[3]Dispose of via a licensed waste disposal contractor in accordance with local regulations.[3] Avoid discharge to the aquatic environment.[3]
Biotin Not a hazardous substance or mixture.[2]Dispose of in accordance with national and local regulations.[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Handle uncleaned containers as you would the product itself.[2]

Step 2: Spill Management

  • In case of a spill, avoid generating dust.[4]

  • For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[4]

  • For wet spills, absorb the material with an inert substance and place it in a sealed container.

  • Wash the spill area thoroughly with soap and water. Prevent runoff from entering drains.[4]

Step 3: Final Disposal

  • All waste containing this compound should be treated as hazardous chemical waste.

  • Engage a licensed waste disposal contractor for final disposal.

  • Ensure that the disposal method complies with all local, regional, and national environmental protection and waste disposal regulations.[3]

  • Do not dispose of this chemical down the drain or in the regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust) start->ppe collect Collect Waste in a Designated, Labeled, Sealed Container ppe->collect spill_check Is there a spill? collect->spill_check spill_management Manage Spill: - Avoid dust generation - Sweep/absorb material - Place in sealed container - Clean affected area spill_check->spill_management Yes hazardous_waste Treat as Hazardous Waste spill_check->hazardous_waste No spill_management->hazardous_waste disposal_contractor Contact Licensed Waste Disposal Contractor hazardous_waste->disposal_contractor documentation Maintain Disposal Records disposal_contractor->documentation end End of Disposal Process documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Biotinyl-5-methoxytryptamine was not located. The following guidance is synthesized from SDSs for structurally related compounds, including 5-Methoxytryptamine and Melatonin (N-Acetyl-5-methoxytryptamine), and general best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated.

This compound is a physiologically active substance that requires careful handling to avoid potential health risks. Based on data for similar tryptamine derivatives, this compound may cause skin and eye irritation, and potentially severe burns[1]. Inhalation of dust may lead to respiratory irritation[1]. Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, particularly when handling the solid powder or creating solutions.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection[2]. Thicker gloves generally offer better protection[2].
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates[2]. A face shield offers a full range of protection against splashes to the face and eyes[2].
Body Protection A long-sleeved lab coat, preferably with elastic or knit cuffs. An impervious, back-closing gown should be worn over the lab coat when handling larger quantities or for extended procedures.Prevents contamination of personal clothing and skin. Impervious gowns provide a higher level of protection against potential spills[3].
Respiratory Protection A NIOSH-approved N95 or higher respirator is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against the inhalation of fine powders, which is a primary route of exposure[4]. All handling of the solid compound that may generate dust should be performed in a ventilated enclosure like a chemical fume hood[1].
Foot Protection Closed-toe shoes, preferably safety footwear. Shoe covers should be worn in designated hazardous drug handling areas.Protects feet from spills and falling objects. Shoe covers help prevent the tracking of contamination to other areas[2].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound solid should be performed within a certified chemical fume hood[1].

1. Preparation and Weighing:

  • Pre-weighing: Before bringing the compound into the weighing area, tare the weighing vessel.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Use anti-static weighing tools if available to prevent dispersal of the powder.

  • Post-weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2. Dissolution and Use in Experiments:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use a sealed container for mixing or sonication to prevent aerosol generation.

  • Intra-laboratory Transport: When moving the compound, whether in solid or solution form, it must be in a sealed, clearly labeled primary container. This primary container should then be placed within a durable, leak-proof secondary container for transport.

3. Spill Management:

  • In the event of a spill, evacuate the area and prevent unprotected personnel from entering.

  • For small spills, use absorbent pads to contain the liquid. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal[1].

  • All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper waste segregation and disposal are crucial for environmental safety and regulatory compliance.

Waste TypeDisposal Container and LabelingDisposal Procedure
Solid Compound Waste Labeled, sealed container for "Chemical Waste - Solid"Collect any excess solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in this container.
Liquid Waste (Solutions) Labeled, sealed container for "Chemical Waste - Liquid" (specify solvents)Collect all solutions containing the compound. Do not mix with incompatible waste streams.
Contaminated Glassware N/ARinse glassware three times with a suitable solvent. The first two rinses should be collected as liquid chemical waste. The glassware can then be washed normally.
Sharps Waste Puncture-resistant sharps containerDispose of any contaminated needles or other sharps in this container.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_spill Spill Response A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Gather all necessary equipment B->C D Weigh Solid Compound C->D Proceed to handling E Prepare Solution D->E F Perform Experiment E->F G Segregate and Dispose of Waste F->G Experiment complete S1 Evacuate Area F->S1 Spill Occurs H Decontaminate Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J S2 Don Additional PPE (if necessary) S1->S2 S3 Contain and Clean Spill S2->S3 S4 Dispose of Spill Waste S3->S4

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.